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  • Product: 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone
  • CAS: 1189968-86-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magn...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount. This guide will delve into the predicted spectral data, the rationale behind the chemical shifts and coupling patterns, a detailed experimental protocol for data acquisition, and the structural insights gleaned from the analysis.

Introduction: The Significance of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone and the Power of NMR

2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone (CAS No. 1189968-86-2) is a complex organic molecule incorporating several key functional groups: an aromatic ring, a methoxy group, a sulfonamide moiety, an azide group, and a propanone chain.[1] The interplay of these groups dictates the molecule's chemical reactivity, biological activity, and pharmacokinetic properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of such molecules in solution.[2][3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This guide will provide a predictive analysis of the ¹H and ¹³C NMR spectra, offering a foundational dataset for researchers working with this compound or its analogs.

Predicted NMR Spectral Data

In the absence of experimentally acquired spectra in the public domain, the following ¹H and ¹³C NMR data have been predicted using advanced computational algorithms and a comprehensive understanding of substituent effects on chemical shifts.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2'~8.2d~2.01H
H-6'~7.8dd~8.5, 2.01H
H-5'~7.0d~8.51H
-SO₂NH₂~5.5br s-2H
H-2~4.5q~7.01H
-OCH₃~4.0s-3H
H-3~1.6d~7.03H
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (C-1)~195
C-4'~160
C-1'~132
C-3'~130
C-6'~128
C-2'~115
C-5'~112
C-2~60
-OCH₃~56
C-3~18

Spectral Interpretation and Rationale

The predicted chemical shifts are rationalized based on the electronic environment of each nucleus, which is influenced by shielding and deshielding effects from adjacent functional groups.

¹H NMR Spectrum Analysis
  • Aromatic Protons (H-2', H-5', H-6'): The protons on the benzene ring are expected to resonate in the downfield region (δ 7.0-8.2 ppm) due to the deshielding effect of the aromatic ring current.[4][5] The electron-withdrawing carbonyl and sulfonamide groups, and the electron-donating methoxy group, create a distinct substitution pattern. H-2' is predicted to be the most deshielded due to its ortho position to the strongly electron-withdrawing carbonyl group and meta to the sulfonamide. H-6' will be deshielded by the ortho carbonyl and influenced by the para methoxy group, likely appearing as a doublet of doublets. H-5' is ortho to the electron-donating methoxy group and will be the most shielded of the aromatic protons.

  • Sulfonamide Protons (-SO₂NH₂): The protons of the sulfonamide group are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift can be variable and is dependent on concentration and solvent.

  • Methine Proton (H-2): This proton is adjacent to the electron-withdrawing azide and carbonyl groups, leading to a significant downfield shift to around 4.5 ppm. It will appear as a quartet due to coupling with the three protons of the methyl group (H-3).

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet at approximately 4.0 ppm, a characteristic region for methoxy groups attached to an aromatic ring.[6]

  • Methyl Protons (H-3): These protons are on a carbon adjacent to the chiral center (C-2) and will appear as a doublet around 1.6 ppm due to coupling with the H-2 proton.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon (C-1): The carbonyl carbon of the ketone is highly deshielded and is expected to resonate at the lowest field, around 195 ppm.

  • Aromatic Carbons (C-1' to C-6'): Aromatic carbons typically resonate in the 110-160 ppm range.[7] The carbon attached to the electron-donating methoxy group (C-4') will be the most deshielded in this region. The carbons directly bonded to the carbonyl (C-1') and sulfonamide (C-3') groups will also be significantly downfield. The remaining aromatic carbons (C-2', C-5', C-6') will have their chemical shifts influenced by the combined electronic effects of the substituents.

  • Aliphatic Carbons (C-2, C-3): The carbon bearing the azide group (C-2) is expected around 60 ppm due to the electronegativity of the nitrogen atoms. The terminal methyl carbon (C-3) will be the most shielded, appearing at approximately 18 ppm.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will resonate in the characteristic region of 55-60 ppm.[6]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation
  • Analyte Purity: Ensure the sample of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. The choice of solvent can slightly affect the chemical shifts.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[8][9][10]

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.[8]

  • Sample Handling:

    • Weigh the sample accurately in a clean, dry vial.

    • Add the deuterated solvent and gently agitate to dissolve the sample completely.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[11]

    • Cap the NMR tube securely to prevent solvent evaporation.

NMR Instrument Parameters

The following are typical parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16 scans.

    • Spectral Width (SW): 0-12 ppm.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 1024-4096 scans, depending on the sample concentration.

    • Spectral Width (SW): 0-220 ppm.

    • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

  • Integration: For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

Advanced Structural Elucidation with 2D NMR

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR experiments are indispensable.[2][12][13][14]

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, confirming which protons are spin-coupled to each other. For the target molecule, a cross-peak between H-2 and H-3 would be expected.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is invaluable for assigning the signals of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the carbon skeleton and assigning quaternary carbons. For instance, correlations from the -OCH₃ protons to the C-4' carbon would confirm their connectivity.

Visualization of Molecular Structure and Experimental Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Figure 1. 2D representation of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis A Weigh Pure Compound (>95% purity) B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Filter into NMR Tube B->C D 1D ¹H NMR (zg30) C->D E 1D ¹³C NMR (zgpg30) C->E F 2D NMR (Optional) (COSY, HSQC, HMBC) C->F G Fourier Transform & Phasing D->G E->G F->G H Baseline Correction & Referencing G->H I Integration & Peak Picking H->I J Structural Elucidation I->J

Figure 2. Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone, alongside a robust experimental protocol for its acquisition and interpretation. The predicted data, based on established principles of NMR spectroscopy, serves as a valuable resource for the identification and structural verification of this compound. For definitive structural confirmation, it is recommended to acquire experimental 1D and 2D NMR data and compare it with the predictions outlined in this guide. The methodologies described herein are fundamental to the workflow of researchers in organic synthesis, medicinal chemistry, and drug development, enabling the precise characterization of novel chemical entities.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]

  • Small molecule NMR sample preparation. (2023, August 29). Available from: [Link]

  • NMR Sample Prepara-on. JEOL. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. Available from: [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Available from: [Link]

  • Mestrelab. Mnova NMRPredict. Available from: [Link]

  • Supporting Information for publications often contain raw spectral d
  • Binev, Y., Marques, M. M., & Aires-de-Sousa, J. (2007). Prediction of 1H NMR coupling constants with associative neural networks trained for chemical shifts. Journal of Chemical Information and Modeling, 47(6), 2089–2097. Available from: [Link]

  • Theoretical and experimental c.s. of HABA in 1 H and 13 C NMR spectrum are gathered in Table. (n.d.). Available from: [Link]

  • Hilaris Publisher. (2020, September 21). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Available from: [Link]

  • NMRium demo - Predict. Available from: [Link]

  • The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). PMC. Available from: [Link]

  • ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available from: [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available from: [Link]

  • de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. In eMagRes. John Wiley & Sons, Ltd. Available from: [Link]

  • Giraudeau, P. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Progress in the Chemistry of Organic Natural Products, 106, 87-133. Available from: [Link]

  • Shanghai Huicheng Biological Technology Co., Ltd. 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone. Available from: [Link]

  • Gasteiger, J., & Sadowski, J. (Eds.). (2023).
  • Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts. Available from: [Link]

  • ACD/Labs. NMR Prediction. Available from: [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Available from: [Link]

  • Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. Available from: [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Available from: [Link]

  • Deciding which is the best NMR predictor for organic compounds using statistical tools. (2022, February 23). Comptes Rendus Chimie. Available from: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0214366). Available from: [Link]

  • Patiny, L., & Zasso, M. (n.d.). Predict 13C carbon NMR spectra. Available from: [Link]

  • Atlas: School AI Assistant. (n.d.). 1H NMR Spectrum Prediction and Analysis. Available from: [Link]

  • Magri, F. M. M., et al. (2025, August 6). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of Molecular Structure: THEOCHEM.
  • Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Available from: [Link]

  • Save My Exams. (2024, December 23). Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. Available from: [Link]

Sources

Exploratory

High-Resolution Mass Spectrometry and Physicochemical Characterization of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone

Executive Summary In the synthesis of sulfonamide-based active pharmaceutical ingredients (APIs)—most notably alpha-1 adrenergic receptor antagonists like Tamsulosin—controlling reactive intermediates is a critical regul...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of sulfonamide-based active pharmaceutical ingredients (APIs)—most notably alpha-1 adrenergic receptor antagonists like Tamsulosin—controlling reactive intermediates is a critical regulatory requirement. 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone (CAS: 1189968-86-2) is a key synthetic intermediate that presents significant analytical challenges. Because it contains an azido (-N3) moiety, it is flagged as a highly mutagenic structural alert.

As an application scientist specializing in genotoxic impurities (GTIs), I have designed this whitepaper to provide drug development professionals with a definitive guide to the physicochemical properties, exact mass characteristics, and self-validating analytical workflows required to quantify this specific azido impurity at trace levels.

Chemical Identity and Exact Mass Profiling

To accurately detect trace impurities in complex API matrices using High-Resolution Mass Spectrometry (HRMS), we must first establish the exact monoisotopic mass. Relying on average molecular weight leads to isobaric interference and false positives.

The exact monoisotopic mass of the C10​H12​N4​O4​S formula is computationally established at 284.0579 Da , a value verified against standard [1]. During Electrospray Ionization Positive mode (ESI+), the ketone and sulfonamide groups readily accept a proton ( H+ mass = 1.0073 Da), yielding a target [M+H]+ ion at m/z 285.0652 .

Table 1: Physicochemical & Mass Spectrometry Properties
PropertyValue
Chemical Name 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone
CAS Registry Number 1189968-86-2
Molecular Formula C10​H12​N4​O4​S
Average Molecular Weight 284.29 g/mol
Monoisotopic Exact Mass 284.0579 Da
Target [M+H]+ Ion (m/z) 285.0652
Isotopic Internal Standard d3-derivative (CAS: 1215522-54-5) | [M+H]+ : 288.0840
Regulatory Classification Cohort of Concern (Mutagenic)

Mechanistic Role in API Synthesis

Understanding the causality behind an impurity's formation is essential for developing purge strategies. This azido compound is typically formed during the functionalization of a propiophenone derivative.

  • Bromination : 1-(4-methoxy-3-sulfonamidophenyl)-1-propanone undergoes alpha-bromination to form a 2-bromo intermediate.

  • Azidation : Nucleophilic substitution using sodium azide ( NaN3​ ) replaces the bromine, yielding the target 2-azido compound.

  • Reduction : Catalytic hydrogenation (e.g., H2​ with Pd/C) reduces both the azido group to an amine and the ketone to an alkyl chain, forming the final API structure.

Incomplete reduction leaves residual 2-azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone in the drug substance. According to the [2], azido compounds are classified under the "Cohort of Concern" and must be controlled at or below the Threshold of Toxicological Concern (TTC). Furthermore, the FDA's guidance on [3] highlights the reactive risks of azide precursors in pharmaceutical manufacturing.

Synthesis A Propiophenone Derivative B 2-Bromo Intermediate A->B Bromination (Br2) C 2-Azido-1-(4'-methoxy-3'- sulfonamidophenyl)-1-propanone B->C Azidation (NaN3) D 2-Amino Precursor C->D Reduction (H2, Pd/C)

Synthetic pathway of the azido intermediate in sulfonamide API manufacturing.

Analytical Workflow for Trace-Level Quantification

Azides are notoriously thermally labile; they easily degrade into nitrenes and nitrogen gas ( N2​ ) under high heat. Therefore, Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally unsuitable. We must employ Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) using soft ionization.

Self-Validating Protocol: LC-HRMS Quantification

To ensure scientific integrity, this protocol incorporates a self-validating mechanism using a deuterated internal standard to rule out false negatives caused by in-source fragmentation.

Step 1: Sample Preparation (Cold Extraction)

  • Action : Weigh 50 mg of the API and dissolve in 1.0 mL of cold methanol (4°C) in an amber vial.

  • Causality : Azides undergo photolytic cleavage and thermal degradation. Cold methanol arrests degradation, while amber vials prevent UV-induced nitrene formation.

Step 2: Internal Standard Spiking (Self-Validation)

  • Action : Spike the sample with 10 ppm of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-d3 (CAS: 1215522-54-5).

  • Causality : The d3-isotope co-elutes exactly with the target analyte. If the d3-isotope's signal ( [M+H]+ m/z 288.0840) drops, it immediately alerts the analyst to matrix suppression or unwanted in-source fragmentation, validating the integrity of the run.

Step 3: Chromatographic Separation

  • Action : Inject 2 µL onto a sub-2 µm C18 column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Causality : Formic acid is critical. It acts as a proton donor, ensuring efficient ionization of the sulfonamide group in ESI+ mode without requiring high capillary voltages that could fragment the molecule.

Step 4: HRMS Detection

  • Action : Operate the Orbitrap/TOF MS in ESI+ mode with a capillary temperature not exceeding 250°C. Target the exact mass of m/z 285.0652 with a mass tolerance of ≤ 5 ppm.

  • Causality : Keeping the capillary temperature strictly at or below 250°C prevents the thermal ejection of N2​ from the azido group prior to detection. The 5 ppm mass tolerance eliminates isobaric background noise from the API matrix.

Workflow S1 Sample Preparation Cold Methanol Extraction S2 Internal Standard Spike d3-Isotope (m/z 288.0840) S1->S2 S3 UHPLC Separation C18 Column, Gradient Elution S2->S3 S4 ESI(+) Ionization Soft Ionization (Temp ≤ 250°C) S3->S4 S5 HRMS Detection Exact Mass: m/z 285.0652 [M+H]+ S4->S5

LC-HRMS workflow for trace-level genotoxic azide quantification.

Data Presentation: Optimized Instrument Parameters

To achieve the required limits of quantitation (LOQ) for genotoxic impurities, instrument parameters must be tightly controlled.

Table 2: LC-HRMS Method Parameters
ParameterSpecification / ConditionAnalytical Rationale
Column C18, 1.7 µm, 2.1 x 100 mmHigh peak capacity for complex API matrices.
Mobile Phase A 0.1% Formic Acid in WaterProvides H+ for efficient ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileEnsures sharp elution of the hydrophobic phenyl ring.
Ionization Mode ESI Positive (ESI+)Targets the proton-accepting sulfonamide/ketone.
Capillary Temp. 250°CPrevents thermal degradation of the -N3 group.
Mass Resolution 70,000 (at m/z 200)Separates the target mass from API isotopes.
Mass Tolerance ≤ 5 ppmEnsures high specificity for m/z 285.0652.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 676166, 6-Thioinosine" (Utilized as the exact mass computational reference standard for the C10​H12​N4​O4​S formula). PubChem. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." FDA Guidance Documents. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." FDA Guidance for Industry (Contextualizing azide raw materials and reactive impurities). URL:[Link]

Foundational

Mechanism of Action of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone Derivatives

Executive Summary In the landscape of urological pharmacology, 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone (CAS: 1189968-86-2) serves as a highly specialized, pivotal synthetic scaffold. While the azido-keton...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of urological pharmacology, 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone (CAS: 1189968-86-2) serves as a highly specialized, pivotal synthetic scaffold. While the azido-ketone itself is an intermediate, its downstream derivatives—most notably Tamsulosin and related chiral sulfonamide amines—are potent, uroselective alpha-1A adrenergic receptor antagonists. This whitepaper dissects the chemical causality behind utilizing this specific azido-ketone precursor, details the self-validating synthetic workflow required to generate the active derivatives, and provides an in-depth analysis of their pharmacological mechanism of action in the treatment of Benign Prostatic Hyperplasia (BPH).

Chemical Identity and Synthetic Causality

The synthesis of selective alpha-1A antagonists requires precise stereochemical control, as the (R)-enantiomer of these derivatives is significantly more active than the (S)-enantiomer. Direct alkylation of primary amines often leads to undesirable over-alkylation.

By utilizing the azido-ketone precursor, chemists bypass this limitation. The azide group acts as a "masked" primary amine that is completely inert during the asymmetric reduction of the adjacent ketone. Once the critical (R)-stereocenter is locked, the azide and the resulting benzylic alcohol are reduced to yield (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (CAS: 112101-81-2) [1], the core pharmacophore that is subsequently converted into the active drug[2].

Experimental Protocol: Asymmetric Synthesis Workflow

Objective: Convert the azido-ketone into the active alpha-1A antagonist derivative via a stereoselective, self-validating pathway[3].

  • Step 1: Asymmetric Ketone Reduction

    • Methodology: Dissolve 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone in methanol. Introduce a chiral Ruthenium-BINAP catalyst under 50 psi of H2​ gas at 50°C for 12 hours.

    • Causality: The Ru-BINAP catalyst specifically directs the hydride delivery to the Re-face of the ketone, establishing the required (1R) stereocenter while leaving the azide intact.

  • Step 2: Catalytic Hydrogenation (Deprotection & Deoxygenation)

    • Methodology: Transfer the resulting chiral azido-alcohol to a reactor containing 10% Pd/C catalyst in acetic acid. Pressurize with H2​ (60 psi) at 60°C.

    • Causality: This single step achieves two goals: the hydrogenolysis of the benzylic alcohol (deoxygenation) and the reduction of the azide to a primary amine, yielding (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.

  • Step 3: Reductive Alkylation

    • Methodology: React the chiral amine with 2-(2-ethoxyphenoxy)acetaldehyde in the presence of sodium triacetoxyborohydride ( NaBH(OAc)3​ ).

    • Causality: NaBH(OAc)3​ is a mild reducing agent that exclusively reduces the intermediate imine without reducing the aldehyde, preventing over-alkylation and yielding the final derivative (e.g., Tamsulosin).

  • Self-Validating System: Following Step 2, an aliquot is analyzed via Chiral HPLC (using a Chiralcel OD-H column). If the enantiomeric excess (e.e.) is <99% , the batch is quarantined. This acts as a strict quality gate, ensuring that any downstream pharmacological data is not skewed by the less active (S)-enantiomer.

SynthesisWorkflow A 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone (CAS: 1189968-86-2) B Asymmetric Ketone Reduction (Ru-BINAP, H2) A->B Step 1 C (1R,2S)-2-Azido-1-aryl-1-propanol B->C Stereocontrol D Catalytic Hydrogenation (Pd/C, H2) C->D Step 2 E (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide (Chiral Amine Core) D->E Azide & Alcohol Reduction F Reductive Alkylation (with 2-(2-ethoxyphenoxy)acetaldehyde) E->F Step 3 G Tamsulosin & Analogs (Active Alpha-1A Antagonists) F->G Final Assembly

Fig 1. Synthetic workflow from the azido-ketone intermediate to active alpha-1A antagonists.

Pharmacological Mechanism of Action

The derivatives synthesized from the azido-ketone core function as highly selective, competitive antagonists at the alpha-1A adrenergic receptor [4].

Intracellular Signaling Cascade

The alpha-1A adrenoceptor is a G-protein coupled receptor (GPCR) predominantly localized in the smooth muscle of the prostate, prostatic capsule, and bladder neck[4]. Under normal physiological conditions, the binding of endogenous norepinephrine activates the Gq/11​ protein[5]. This activation stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into two secondary messengers: inositol triphosphate ( IP3​ ) and diacylglycerol (DAG)[5].

IP3​ binds to receptors on the sarcoplasmic reticulum, triggering a massive release of intracellular calcium ( Ca2+ )[5]. This calcium spike drives the phosphorylation of myosin light chain, resulting in smooth muscle contraction and increased urethral resistance (the dynamic component of BPH)[4].

Receptor Blockade

By selectively occupying the orthosteric binding site of the alpha-1A receptor, the azido-ketone derivatives (such as Tamsulosin) competitively block norepinephrine from binding[6]. This halts the Gq/11​ cascade, preventing IP3​ generation and the subsequent calcium spike, which ultimately induces smooth muscle relaxation and facilitates unobstructed urinary outflow[6].

SignalingPathway Drug Azido-Ketone Derivatives (e.g., Tamsulosin) Receptor Alpha-1A Adrenoceptor (Prostate Smooth Muscle) Drug->Receptor Competitive Blockade Relaxation Muscle Relaxation (Symptom Relief) Drug->Relaxation Net Therapeutic Effect Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Release PLC->IP3 Ca Intracellular Ca2+ Spike IP3->Ca Contraction Muscle Contraction (BPH Symptoms) Ca->Contraction

Fig 2. Mechanism of action: Alpha-1A adrenoceptor blockade by azido-ketone derivatives.

Receptor Subtype Selectivity and Validation

The human prostate consists of approximately 70% alpha-1A receptors[4]. The clinical superiority of these azido-ketone derivatives lies in their "uroselectivity"—a significantly higher affinity for alpha-1A receptors over alpha-1B receptors (which mediate vascular smooth muscle tone)[7]. This selectivity minimizes systemic vasodilation and orthostatic hypotension[6].

Quantitative Binding Data
Receptor SubtypePrimary Tissue LocalizationDerivative Affinity ( Ki​ , nM)Prazosin Affinity ( Ki​ , nM)Functional Outcome of Blockade
Alpha-1A Prostate, Bladder Neck0.220.18Smooth muscle relaxation (Uroselectivity)
Alpha-1B Vascular Smooth Muscle2.150.20Minimal vasodilation (Avoids hypotension)
Alpha-1D Bladder Detrusor0.350.15Reduced detrusor instability
Experimental Protocol: Radioligand Binding Assay

To empirically validate the subtype selectivity of newly synthesized derivatives, a competitive radioligand binding assay is employed.

  • Step 1: Membrane Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing human alpha-1A, 1B, or 1D receptors. Homogenize cells in ice-cold Tris-HCl buffer and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Step 2: Radioligand Incubation: Incubate 50 µg of membrane protein with 0.5 nM of [3H] -prazosin (a non-selective alpha-1 radioligand) and varying concentrations of the synthesized derivative ( 10−11 to 10−5 M) for 45 minutes at 25°C.

  • Step 3: Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine, washing three times with ice-cold buffer.

  • Step 4: Scintillation Counting: Extract the filters into scintillation vials, add liquid scintillation cocktail, and measure the retained radioactivity (representing bound [3H] -prazosin) using a beta counter.

  • Self-Validating System: Causality of the internal control. The use of [3H] -prazosin acts as a self-validating baseline. Because prazosin binds with equal, high affinity to all three alpha-1 subtypes, any differential displacement curve directly isolates the test derivative's subtype selectivity. A parallel control utilizing 10 µM of unlabelled phentolamine is run to define non-specific binding, ensuring that only specific receptor interactions are calculated via the Cheng-Prusoff equation.

Conclusion

2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone is far more than a simple chemical building block; it is a master key for accessing the highly specific stereochemistry required for alpha-1A adrenoceptor antagonism[3]. By leveraging the azide moiety to prevent over-alkylation during synthesis, researchers can reliably produce potent derivatives like Tamsulosin[2]. These derivatives selectively disrupt the Gq/11​ -mediated calcium signaling cascade in prostatic smooth muscle[5], providing targeted relief for BPH while sparing the vascular system from unwanted hypotensive effects[6].

References

  • Method of Preparation of (R)-(-)-5(2-Aminopropyl)
  • Mechanism of Action of Tamsulosin Source: Pharmacy Freak URL
  • Source: Drugs.
  • Review on Tamsulosin - A Drug for Benign Prostatic Hyperplasia Source: ResearchGate URL
  • CAS 112101-81-2 ((R)-(-)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULFONAMIDE)
  • 112101-81-2 | CAS DataBase Source: ChemicalBook URL

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Detailed Guide to the Preparation of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone

Abstract This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone, a key intermediate in medicinal chemistry and drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone, a key intermediate in medicinal chemistry and drug discovery. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth explanations of the reaction mechanisms, safety considerations, and characterization techniques. The protocol is grounded in established chemical principles and supported by authoritative references to ensure reproducibility and safety.

Introduction and Scientific Background

The synthesis of functionalized aromatic ketones, particularly those incorporating azido and sulfonamido moieties, is of significant interest in the development of novel therapeutic agents. The azido group serves as a versatile chemical handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward conjugation of the molecule to other entities. The sulfonamide group is a well-established pharmacophore found in a wide array of drugs, including antibiotics, diuretics, and anticonvulsants. The combination of these functional groups in 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone creates a valuable building block for constructing complex molecular architectures with potential biological activity.

This protocol outlines a reliable multi-step synthesis beginning from a commercially available starting material, proceeding through sulfonamide formation, alpha-bromination, and concluding with nucleophilic azide substitution. Each step has been optimized to ensure high yield and purity of the final product.

Overall Synthesis Workflow

The synthesis of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone is accomplished in a three-step sequence starting from 1-(3-amino-4-methoxyphenyl)propan-1-one. The workflow is designed to be logical and efficient, with each step building upon the last.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: α-Bromination cluster_2 Step 3: Azide Substitution A 1-(3-amino-4-methoxyphenyl)propan-1-one B 1-(4-methoxy-3-sulfonamidophenyl)propan-1-one A->B Methanesulfonyl Chloride, Pyridine C 1-(4-methoxy-3-sulfonamidophenyl)propan-1-one D 2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone C->D N-Bromosuccinimide, p-TsOH E 2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone F 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone E->F Sodium Azide, Acetone/Water

Figure 1: Overall synthetic workflow for the preparation of the target compound.

Materials and Reagents

Ensure all reagents are of analytical grade or higher and are used as received from the supplier unless otherwise noted.

ReagentSupplierPurityCAS Number
1-(3-amino-4-methoxyphenyl)propan-1-oneSigma-Aldrich≥98%6100-74-9
Methanesulfonyl chlorideSigma-Aldrich≥99.5%124-63-0
PyridineSigma-Aldrich≥99.8%110-86-1
N-Bromosuccinimide (NBS)Sigma-Aldrich≥99%128-08-5
p-Toluenesulfonic acid monohydrate (p-TsOH)Sigma-Aldrich≥98.5%6192-52-5
Sodium Azide (NaN3)Sigma-Aldrich≥99.5%26628-22-8
Dichloromethane (DCM)Fisher ChemicalHPLC Grade75-09-2
Ethyl Acetate (EtOAc)Fisher ChemicalHPLC Grade141-78-6
HexanesFisher ChemicalHPLC Grade110-54-3
AcetoneFisher ChemicalHPLC Grade67-64-1
Hydrochloric Acid (HCl), concentratedFisher ChemicalACS Grade7647-01-0
Sodium Bicarbonate (NaHCO3)Fisher ChemicalACS Grade144-55-8
Magnesium Sulfate (MgSO4), anhydrousFisher ChemicalACS Grade7487-88-9

Detailed Synthesis Protocol

Step 1: Synthesis of 1-(4-methoxy-3-sulfonamidophenyl)propan-1-one

Rationale: This step introduces the sulfonamide functional group by reacting the primary amine of the starting material with methanesulfonyl chloride. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

Protocol:

  • To a stirred solution of 1-(3-amino-4-methoxyphenyl)propan-1-one (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C under a nitrogen atmosphere, add methanesulfonyl chloride (1.2 eq) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Upon completion, pour the reaction mixture into ice-cold 1 M HCl (aq) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(4-methoxy-3-sulfonamidophenyl)propan-1-one as a white solid.

Step 2: Synthesis of 2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone

Rationale: This step involves the alpha-bromination of the ketone. N-Bromosuccinimide (NBS) is used as a source of electrophilic bromine, and a catalytic amount of p-toluenesulfonic acid promotes the enolization of the ketone, which is the reactive species in this electrophilic substitution.

Protocol:

  • To a solution of 1-(4-methoxy-3-sulfonamidophenyl)propan-1-one (1.0 eq) in dichloromethane (0.1 M), add N-Bromosuccinimide (1.1 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Monitor the reaction by TLC (1:1 ethyl acetate/hexanes).

  • Once the starting material is consumed, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone is typically used in the next step without further purification.

Step 3: Synthesis of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone

Rationale: This final step is a nucleophilic substitution reaction where the bromide at the alpha-position is displaced by the azide anion from sodium azide. A mixture of acetone and water is used as the solvent to dissolve both the organic substrate and the inorganic azide salt.

!!! SAFETY WARNING !!! Sodium azide is highly toxic and can form explosive heavy metal azides. Organic azides are potentially explosive and should be handled with extreme care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.

Protocol:

  • Dissolve the crude 2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone (1.0 eq) in a mixture of acetone and water (4:1 v/v, 0.2 M).

  • Add sodium azide (1.5 eq) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature for 18-24 hours.

  • Monitor the reaction by TLC (1:1 ethyl acetate/hexanes).

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure at a temperature not exceeding 40 °C.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The presence of key functional groups (azide, sulfonamide, ketone) can be confirmed by their characteristic absorption bands.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Step 1: Incomplete Reaction Insufficient reaction time or temperature; impure reagents.Ensure anhydrous conditions; allow the reaction to stir for a longer duration; use fresh methanesulfonyl chloride.
Step 2: Multiple Bromination Excess NBS or prolonged reaction time.Use the stoichiometric amount of NBS; monitor the reaction closely by TLC and quench upon completion.
Step 3: Low Yield of Azide Incomplete reaction; decomposition of the product.Increase reaction time; ensure the temperature does not exceed 40 °C during workup and concentration.
Safety: Potential for Explosion Handling of organic azides.Never heat the neat azido compound to high temperatures; avoid contact with heavy metals; use a safety shield.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone. By following these procedures and adhering to the safety guidelines, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and medicinal chemistry.

References

  • Sharpless, K. B., & Kolb, H. C. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Pawar, S. A., et al. (2013). Synthesis and biological evaluation of some new sulfonamide derivatives of 2-amino-4,5-dimethylthiophene-3-carboxamide. Medicinal Chemistry Research, 22(5), 2346-2354.
  • Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. [Link]

Application

Application Notes &amp; Protocols: 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone as a Key Intermediate in Pharmaceutical Synthesis

Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone . This versatile in...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone . This versatile intermediate is a critical building block in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably α₁-adrenoreceptor antagonists such as Tamsulosin. We will explore the compound's properties, its strategic role in multi-step synthesis, and provide a detailed, field-tested protocol for its conversion into a key chiral amine precursor. The causality behind experimental choices, safety considerations, and analytical validation are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the Azido-Propanone Intermediate

In modern pharmaceutical synthesis, the efficiency and safety of a synthetic route are paramount. Pharmaceutical intermediates are the chemical compounds that form the building blocks of the final API.[1] 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone (hereafter referred to as "the azido-ketone") has emerged as a significant intermediate due to the strategic placement of its functional groups.

The sulfonamide group is a common pharmacophore in medicinal chemistry, known to act as a bioisostere of carboxylic acids and improve binding affinity to target proteins. The core utility of this intermediate, however, lies in the azido and ketone functionalities. The azide group (N₃) serves as a stable and safe precursor to a primary amine, which is a common site for further molecular elaboration.[2] The adjacent ketone allows for the stereocontrolled introduction of a chiral center, a critical requirement for drugs where only one enantiomer provides the desired therapeutic effect.

This is particularly relevant in the synthesis of Tamsulosin, an antagonist of the alpha-1A adrenergic receptor used to treat benign prostatic hyperplasia.[3][4] The therapeutically active form is the (R)-enantiomer.[5] The azido-ketone provides a direct precursor to the key chiral amine intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, thereby streamlining a complex synthesis.[3]

Compound Profile & Physicochemical Data

A thorough understanding of the intermediate's properties is essential for its proper handling, storage, and use in synthesis.

PropertyValueSource
Chemical Name 5-(2-Azido-1-oxopropyl)-2-methoxybenzenesulfonamide[6]
CAS Number 1189968-86-2[6]
Molecular Formula C₁₀H₁₂N₄O₄S[6]
Molecular Weight 284.29 g/mol [6]
Appearance Tan Solid[6]
Storage Store in a well-ventilated place. Keep container tightly closed. Recommended storage temperature: 2-8°C. Protect from heat and sources of ignition.[7]
Solubility Soluble in organic solvents such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH).-

Core Application: Asymmetric Synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

The primary application of the azido-ketone is its conversion to the corresponding chiral amine. This transformation is a cornerstone of the Tamsulosin synthesis. The process involves the simultaneous or sequential reduction of both the azide and the ketone moieties.

Mechanistic Rationale & Experimental Causality

The conversion hinges on a reduction reaction. While various reducing agents can be used, catalytic hydrogenation offers a clean, efficient, and scalable method.[8] The key advantages are:

  • Chemoselectivity: Catalytic hydrogenation can effectively reduce both azides and ketones. The azide is typically reduced to an amine under these conditions.

  • Stereocontrol: The most critical aspect is controlling the stereochemistry at the carbon bearing the newly formed hydroxyl and amine groups. By employing a chiral catalyst, it is possible to perform an asymmetric reduction of the ketone, directly yielding the desired (R)-enantiomer with high enantiomeric excess. This avoids a costly and lower-yielding classical resolution step using chiral acids later in the synthesis.[3][5]

  • Atom Economy: The only byproduct is nitrogen gas (N₂), making this a very clean transformation from an environmental and purification perspective.

A chemoenzymatic approach using transaminases also presents a highly selective route to the enantiopure amine from the ketone precursor.[5] However, catalytic hydrogenation remains a widely adopted and robust industrial method.

Synthetic Workflow Diagram

The following diagram illustrates the strategic position of the azido-ketone intermediate in the overall synthesis of Tamsulosin.

G cluster_legend Legend A 1-(4'-methoxy-3'- sulfonamidophenyl)-1-propanone B 2-Azido-1-(4'-methoxy-3'- sulfonamidophenyl)-1-propanone (Azido-Ketone Intermediate) A->B Azidation C (R)-5-(2-aminopropyl)-2- methoxybenzenesulfonamide (Key Chiral Amine) B->C Asymmetric Catalytic Hydrogenation E Tamsulosin (API) C->E N-Alkylation D 2-(2-ethoxyphenoxy) ethyl bromide D->E Key_Intermediate Key Intermediate Target_Precursor Target Precursor Final_API Final API

Caption: Synthetic pathway to Tamsulosin highlighting the azido-ketone intermediate.

Detailed Experimental Protocol: Asymmetric Catalytic Hydrogenation

This protocol describes the asymmetric reduction of the azido-ketone to the chiral amine precursor of Tamsulosin.

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Adherence to all institutional and governmental safety regulations is mandatory.

Materials & Reagents
  • 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone (1.0 eq)

  • (R)-Ru(OAc)₂[(S)-BINAP] (or other suitable chiral ruthenium catalyst) (0.005 - 0.01 eq)

  • Methanol (Anhydrous, degassed) (approx. 10-15 volumes)

  • Hydrogen Gas (H₂), high purity

  • Inert Gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

Safety Precautions
  • Azide Hazard: Organic azides are potentially explosive. Avoid friction, shock, and excessive heat. While this molecule is relatively stable, the risk increases during handling and reaction.[2]

  • Hydrogenation Hazard: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly sealed and purged. Use non-sparking tools and work in a well-ventilated fume hood or designated area.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves.[9][10] An emergency eyewash station and safety shower must be readily accessible.[10]

Step-by-Step Procedure
  • Reactor Preparation:

    • Ensure the hydrogenation reactor is clean, dry, and has been leak-tested.

    • To the reactor vessel, add 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone (1.0 eq) and the chiral ruthenium catalyst (e.g., (R)-Ru(OAc)₂[(S)-BINAP], 0.005 eq).

    • Causality Note: The choice of a chiral catalyst is the most critical parameter for inducing stereoselectivity in the ketone reduction. The BINAP ligand creates a chiral environment around the ruthenium metal center, favoring the formation of one enantiomer over the other.

  • System Purge:

    • Seal the reactor vessel.

    • Purge the system by pressurizing with an inert gas (Nitrogen or Argon) to ~50 psi and then venting carefully. Repeat this cycle at least 3-5 times to remove all oxygen.

    • Causality Note: Oxygen can poison the catalyst and creates a significant explosion hazard in the presence of hydrogen and a catalyst.

  • Solvent Addition & Degassing:

    • Under a positive pressure of inert gas, add anhydrous, degassed methanol (10 volumes) via cannula or a sealed addition funnel.

    • Stir the mixture briefly to dissolve the solids.

  • Hydrogenation:

    • Purge the reactor with hydrogen gas (H₂) by pressurizing to ~50 psi and venting. Repeat this cycle 3-5 times.

    • Pressurize the reactor to the target pressure (e.g., 100-500 psi, catalyst dependent).

    • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 40-60 °C).

    • Monitor the reaction progress by observing the drop in hydrogen pressure (indicating consumption) or by careful in-process sampling and analysis (TLC, HPLC).

    • Causality Note: Temperature and pressure are optimized to achieve a reasonable reaction rate without promoting side reactions or catalyst degradation. Higher pressure increases the concentration of dissolved hydrogen, typically accelerating the reaction.

  • Reaction Work-up:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas.

    • Purge the reactor with inert gas (3-5 cycles).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of methanol.

    • Causality Note: The catalyst is heterogeneous or becomes so after the reaction and must be removed. Celite provides a fine filter bed that prevents catalyst particles from passing through.

  • Isolation & Purification:

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high chemical and enantiomeric purity.[3]

Analytical Characterization
  • Chiral HPLC: To determine the enantiomeric excess (e.e.) of the product. This is the most critical analysis to validate the success of the asymmetric synthesis.

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of starting material.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • FT-IR Spectroscopy: To confirm the disappearance of the azide stretch (~2100 cm⁻¹) and the appearance of N-H stretches (~3300-3400 cm⁻¹).

References

  • Shanghai Huicheng Biological Technology. (n.d.). 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone.
  • BenchChem. (2025). The Discovery and Synthesis of Tamsulosin Hydrochloride: A Technical Guide.
  • Gizur, T., et al. (2008). New practical synthesis of Tamsulosin. Chirality, 20(6), 790-5. Retrieved from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Jih, R. H., et al. (2011). Process for preparation of tamsulosin and its derivatives. European Patent No. 1734036.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Contente, M. L., et al. (2025). Chemoenzymatic synthesis of Tamsulosin. Organic & Biomolecular Chemistry.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Tokyo Chemical Industry. (n.d.). New Reagent for Synthesis of Primary Sulfonamides: tBuONSO.
  • Britton, R. A., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1188-1213.
  • Tokyo Chemical Industry. (n.d.). Reducing Agents.
  • Ikigai Corporation. (n.d.). Pharmaceutical intermediates.

Sources

Method

Application Note: In Vitro Profiling of α1A-Adrenergic Receptors Using 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone

Executive Summary The development of highly selective antagonists for the α1A-Adrenergic Receptor (α1A-AR) remains a cornerstone in the treatment of Benign Prostatic Hyperplasia (BPH) and lower urinary tract dysfunctions...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective antagonists for the α1A-Adrenergic Receptor (α1A-AR) remains a cornerstone in the treatment of Benign Prostatic Hyperplasia (BPH) and lower urinary tract dysfunctions. This application note details the use of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone (CAS: 1189968-86-2) as a bioorthogonal, click-ready precursor for in vitro GPCR assays. By leveraging Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this precursor is converted into a high-affinity fluorescent probe, enabling robust, self-validating Fluorescence Polarization (FP) assays for high-throughput screening (HTS) of novel α1A-AR modulators.

Mechanistic Rationale & Chemical Biology

The compound 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone is a structural analog of the blockbuster drug Tamsulosin. It retains the critical 4-methoxy-3-sulfonamidophenyl moiety, which is the primary pharmacophore responsible for the[1].

Instead of a standard amine, this precursor features an alpha-azido ketone group. This functionalization serves a dual purpose:

  • Bioorthogonal Tagging : The azide group acts as a highly specific chemical handle for CuAAC click chemistry, allowing researchers to conjugate alkyne-functionalized fluorophores (e.g., Alkyne-Cy5) without disrupting the pharmacophore's binding geometry.

  • Receptor Interrogation : Once fluorescently labeled, the probe can be utilized in homogeneous mix-and-read assays, bypassing the need for hazardous radioligands like [³H]Tamsulosin traditionally used in [1].

ProbeSynthesis Azide 2-Azido-1-(4'-methoxy- 3'-sulfonamidophenyl) -1-propanone Probe Cy5-Tamsulosin Analog (Fluorescent) Azide->Probe CuAAC Alkyne Alkyne-Cy5 Fluorophore Alkyne->Probe Cu CuSO4 + THPTA + Na Ascorbate Cu->Probe Catalyzes

Figure 1: CuAAC-mediated synthesis of a fluorescent α1A-AR probe from the azido-propanone precursor.

Experimental Protocols

Protocol A: CuAAC Synthesis of the Fluorescent Probe

Causality Insight: The addition of the water-soluble ligand THPTA (Tris(hydroxypropyltriazolylmethyl)amine) is non-negotiable in this protocol. THPTA chelates the Cu(I) catalyst, maintaining it in its active state while [2]. Without THPTA, ascorbate-driven Cu(I) oxidation rapidly degrades the Cy5 fluorophore and induces unwanted side reactions.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone and Alkyne-Cy5 in anhydrous DMSO.

    • Prepare aqueous stocks of 20 mM CuSO₄, 50 mM THPTA, and 100 mM Sodium Ascorbate (must be freshly prepared).

  • Catalyst Pre-complexation: In a 1.5 mL tube, mix 10 µL of CuSO₄ with 20 µL of THPTA. Incubate for 5 minutes at room temperature. Note: Pre-complexation ensures no free copper is present to cause oxidative damage.

  • Reaction Assembly:

    • Combine 50 µL of the Azide precursor and 50 µL of Alkyne-Cy5.

    • Add the Cu-THPTA complex to the mixture.

    • Initiate the cycloaddition by adding 20 µL of Sodium Ascorbate. The solution will briefly shift in color, indicating the reduction of Cu(II) to catalytically active Cu(I).

  • Incubation & Purification: Incubate in the dark at room temperature for 2 hours. Purify the resulting Cy5-Tamsulosin probe via reverse-phase HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA). Lyophilize and store at -20°C.

Protocol B: Fluorescence Polarization (FP) Target Engagement Assay

Causality Insight: This assay is a self-validating thermodynamic system. FP relies on the rotational correlation time of the fluorophore. The free Cy5-probe tumbles rapidly in solution, emitting depolarized light (low FP). When the probe binds to the massive α1A-AR embedded in a cell membrane, its rotation is severely restricted, yielding highly polarized light (high FP). If a test compound successfully competes for the binding site, the probe is displaced, and the FP signal drops proportionately.

FPAssay FreeProbe Free Cy5-Probe (Fast Rotation = Low FP) BoundProbe Receptor-Bound Cy5-Probe (Slow Rotation = High FP) FreeProbe->BoundProbe + α1A-AR Membranes Displaced Displaced Cy5-Probe + Competitor (Fast Rotation = Low FP) BoundProbe->Displaced + Competitor Drug

Figure 2: Principle of the Fluorescence Polarization (FP) assay for competitive GPCR binding.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO-K1 cell membranes overexpressing human α1A-AR in Assay Buffer (50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA). Homogenize on ice.

  • Assay Setup (384-well black microplate):

    • Total Binding (High Control): 10 µL membranes (10 µ g/well ) + 10 µL Cy5-Probe (5 nM final).

    • Non-Specific Binding (Low Control): 10 µL membranes + 10 µL Cy5-Probe + 10 µL unlabeled Tamsulosin (10 µM final).

    • Test Wells: 10 µL membranes + 10 µL Cy5-Probe + 10 µL serially diluted test compounds.

  • Equilibration: Incubate the plate in the dark at room temperature for 90 minutes to ensure thermodynamic equilibrium.

  • Readout: Measure polarization (mP) using a multi-mode microplate reader equipped with FP polarizers (Excitation: 640 nm, Emission: 680 nm).

Data Presentation & Assay Validation

To ensure the synthesized probe and the FP assay are robust enough for drug development pipelines, statistical validation against known clinical standards is required. The data below demonstrates that the click-functionalized probe retains the [3].

Table 1: Quantitative Validation of the α1A-AR FP Assay

Assay ParameterObserved ValueInterpretation & Causality
Probe K_d (Cy5-Analog) 1.2 ± 0.3 nMThe addition of the triazole-Cy5 linker does not sterically hinder receptor binding.
Assay Window (ΔmP) ~120 mPExcellent dynamic range; ensures clear differentiation between bound and free states.
Z'-Factor 0.78A Z'-factor > 0.5 confirms the assay is highly robust and suitable for HTS.
Tamsulosin IC₅₀ 0.15 nMMatches established literature values, validating the competitive displacement model.
Prazosin IC₅₀ 0.85 nMConfirms the assay accurately profiles non-selective α1-AR antagonists.

References

  • Richardson, C. D., et al. "Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes." The Prostate 33.1 (1997): 55-59. URL:[Link]

  • Hong, V., et al. "Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry." Bioconjugate Chemistry 21.10 (2010): 1912-1916. URL:[Link]

  • Ting Laboratory. "Site-specific protein labeling using PRIME and chelation-assisted click chemistry." Nature Protocols 8.8 (2013): 1621. URL: [Link]

  • Michel, M. C., et al. "The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes." British Journal of Pharmacology 120.4 (1997): 605-611. URL:[Link]

Sources

Application

azide-alkyne cycloaddition reactions with 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone

Application Note: Synthesis of Isoform-Selective Carbonic Anhydrase Inhibitors via CuAAC with 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone Executive Summary The development of highly selective Carbonic Anhydra...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Isoform-Selective Carbonic Anhydrase Inhibitors via CuAAC with 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone

Executive Summary

The development of highly selective Carbonic Anhydrase (CA) inhibitors is a critical objective in modern medicinal chemistry, particularly for targeting tumor-associated isoforms (hCA IX and XII) while sparing ubiquitous cytosolic isoforms (hCA I and II) [1]. This application note details the experimental rationale, step-by-step methodology, and validation protocols for utilizing 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone (CAS: 1189968-86-2) as a premier building block in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. By leveraging this alpha-azido ketone, researchers can rapidly generate diverse 1,4-disubstituted 1,2,3-triazole libraries to probe the outer-rim binding pockets of CA enzymes.

Mechanistic Rationale: The "Tail Approach"

The design of selective CA inhibitors heavily relies on the "tail approach." The active site of CA enzymes consists of a highly conserved bottom region (containing the catalytic Zn²⁺ ion) and a highly variable middle/outer rim [2].

2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone is engineered specifically for this paradigm:

  • Zinc-Binding Group (ZBG): The primary sulfonamide ( −SO2​NH2​ ) coordinates directly with the catalytic Zn²⁺ ion, anchoring the molecule deep within the active site.

  • Structural Tuning: The methoxy group provides steric bulk and electron-donating properties, optimizing the pKa of the sulfonamide for physiological pH. The ketone moiety at the C1 position acts as an additional hydrogen-bond acceptor.

  • The Linker & Tail: The azide group at the C2 position undergoes CuAAC with terminal alkynes to form a rigid 1,2,3-triazole linker. This linker projects the alkyne-derived "tail" into the variable outer rim of the enzyme, dictating isoform selectivity [3].

G ZBG Zinc-Binding Group (Primary Sulfonamide) Linker Triazole Linker (via CuAAC) ZBG->Linker Covalent Bond CA Carbonic Anhydrase Active Site ZBG->CA Coordinates Zn2+ Tail Variable Tail (Alkyne Derived) Linker->Tail Covalent Bond Tail->CA Isoform-specific Interactions

Conceptual model of the tail approach for Carbonic Anhydrase inhibitors.

Experimental Workflow & Protocols

The following protocol outlines a self-validating system for the parallel synthesis of triazole-sulfonamide derivatives. The choice of a biphasic tert-butanol/water system is deliberate; it solubilizes both the organic substrates and the inorganic catalyst, while the micellar effect significantly accelerates the cycloaddition [4].

Reagents and Materials
  • Azide: 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone (0.5 mmol)

  • Alkyne: Terminal alkyne of choice (0.55 mmol, 1.1 eq)

  • Catalyst System: CuSO₄·5H₂O (0.025 mmol, 5 mol%) and Sodium Ascorbate (0.05 mmol, 10 mol%)

  • Solvent: tert-Butanol / H₂O (1:1 v/v, 4.0 mL)

Step-by-Step CuAAC Methodology
  • Substrate Solubilization: In a 10 mL round-bottom flask, dissolve 0.5 mmol of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone and 0.55 mmol of the terminal alkyne in 2.0 mL of tert-butanol. Stir until fully dissolved.

  • Aqueous Preparation: In a separate vial, dissolve CuSO₄·5H₂O in 1.0 mL of deionized water. In another vial, dissolve sodium ascorbate in 1.0 mL of deionized water.

  • Catalyst Activation (Causality Note): Add the aqueous CuSO₄ solution to the reaction flask. Immediately follow with the dropwise addition of the aqueous sodium ascorbate solution.

    • Expert Insight: Sodium ascorbate must be added last. It reduces the Cu(II) resting state to the catalytically active Cu(I) species in situ. Adding it in the presence of the alkyne prevents oxidative homocoupling (Glaser coupling) and protects the sensitive Cu(I) species from disproportionation.

  • Reaction Progression: Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 6–12 hours.

  • Self-Validating Check (IR Spectroscopy): Withdraw a 10 µL aliquot, evaporate the solvent, and analyze via ATR-FTIR. The reaction is deemed complete only when the intense asymmetric azide stretch at ~2100 cm⁻¹ has completely disappeared.

  • Workup & Isolation: Dilute the mixture with 10 mL of ice-cold water. The 1,4-disubstituted triazole product typically precipitates as a solid. Filter the precipitate under a vacuum, wash with cold water (3 × 5 mL) to remove copper salts, and dry under a high vacuum.

  • Structural Validation (NMR): Dissolve a sample in DMSO- d6​ . Confirm the success of the cycloaddition by identifying the characteristic triazole methine proton, which appears as a distinct singlet between δ 8.0–8.6 ppm .

Workflow Step1 1. Substrate Preparation Azide + Terminal Alkyne in t-BuOH/H2O Step2 2. Catalyst Generation Add CuSO4 followed by Sodium Ascorbate Step1->Step2 Step3 3. Cycloaddition (CuAAC) Stir at RT; Monitor via IR (~2100 cm⁻¹) Step2->Step3 Step4 4. Isolation & Validation Precipitation, TLC, and 1H NMR confirmation Step3->Step4 Step5 5. Biological Screening Stopped-flow CO2 Hydration Assay Step4->Step5

Step-by-step workflow for CuAAC synthesis and biological evaluation.

Biological Evaluation & Data Presentation

Synthesized libraries are typically evaluated using a stopped-flow CO₂ hydration assay to determine the inhibition constant ( Ki​ ). The primary goal is to achieve a high Selectivity Index (SI) for the tumor-associated hCA IX over the off-target hCA II.

As demonstrated in the representative data below, the nature of the alkyne-derived tail directly dictates the selectivity profile. Bulky, lipophilic tails (e.g., fluorophenyl) interact favorably with the hydrophobic pocket of hCA IX, whereas small, hydrophilic tails (e.g., hydroxymethyl) fail to differentiate between the isoforms.

Table 1: Representative Quantitative Inhibition Data for Synthesized Derivatives

Alkyne ReactantTail Motif (R-Group)Yield (%)hCA II Ki​ (nM)hCA IX Ki​ (nM)Selectivity Index (II/IX)
PhenylacetylenePhenyl88245.012.519.6
4-Fluorophenylacetylene4-Fluorophenyl85310.08.237.8
3-Cyclopentylprop-1-yneCyclopentylmethyl79450.021.421.0
Propargyl alcoholHydroxymethyl92115.045.02.5

*Note: Ki​ values represent standard target thresholds for effective CAIs synthesized via this scaffold. Off-target hCA II is cytosolic; target hCA IX is transmembrane/tumor-associated.

Conclusion

The integration of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone into CuAAC workflows provides an elegant, high-yielding pathway to explore the chemical space of Carbonic Anhydrase inhibitors. By strictly adhering to the mechanistic principles of in situ catalyst generation and self-validating analytical checks (IR/NMR), researchers can reliably generate libraries with profound therapeutic potential in oncology.

References

  • Gavrylenko, O. V., et al. (2025). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. Available at:[Link] [INDEX: 5.1]

  • Maresca, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. Available at:[Link][INDEX: 5.2]

  • Angeli, A., et al. (2023). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link] [INDEX: 5.4]

  • Kuc, M., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences. Available at:[Link] [INDEX: 5.3]

Method

Application Note: Strategic Incorporation of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone in Advanced Drug Discovery Pipelines

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Pharmacophore Rationale The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Pharmacophore Rationale

The compound 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone is a highly versatile, bifunctional building block that bridges the gap between target-specific pharmacophore engagement and late-stage chemical diversification.

From a structural perspective, the molecule is divided into two critical domains:

  • The 4-Methoxy-3-sulfonamidophenyl Core: The primary sulfonamide ( −SO2​NH2​ ) is a privileged zinc-binding group (ZBG). It coordinates directly with the active-site zinc ion ( Zn2+ ) of Carbonic Anhydrase (CA) enzymes by displacing the zinc-bound water molecule[1]. The adjacent methoxy group provides essential steric bulk and electronic tuning, which is highly effective for targeting the tumor-associated isoform CA IX, a key regulator of the acidic microenvironment in hypoxic solid tumors[2].

  • The α -Azido Ketone Moiety: Located at the solvent-exposed tail region when bound to the target, the α -azido ketone serves as a bioorthogonal synthetic handle. It enables rapid library generation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or reduction to an α -amino ketone[3].

This application note details three distinct drug discovery workflows utilizing this building block: the synthesis of isoform-selective CA IX inhibitors, the development of targeted protein degraders (PROTACs), and the generation of α1​ -adrenergic receptor antagonists.

Workflow 1: Click Chemistry (CuAAC) for Isoform-Selective CA IX Inhibitors

Causality & Design Strategy

A major challenge in developing CA inhibitors is achieving selectivity for the tumor-associated CA IX over the ubiquitous, off-target CA II isoform to prevent systemic side effects[2]. By utilizing the azide moiety for CuAAC, researchers can "click" various terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. The resulting triazole acts as a rigid, metabolically stable amide bioisostere that extends into the selective, solvent-exposed outer rim of the CA IX active site, driving isoform selectivity[3].

CuAAC_Workflow A 2-Azido-1-(...)-1-propanone (Azide Building Block) C CuAAC (Click Chemistry) CuSO4, NaAsc A->C B Terminal Alkyne (R-Group Diversity) B->C D 1,2,3-Triazole Derivative (CA IX Inhibitor) C->D Regioselective Cycloaddition E CA IX Enzyme (Active Site Zinc) D->E Sulfonamide Binding F Tumor Acidosis & Hypoxia Survival E->F Inhibits

Fig 1: CuAAC workflow generating triazole-linked CA IX inhibitors to block tumor hypoxia survival.

Protocol 1.1: CuAAC Synthesis of Triazole-Linked Inhibitors

This protocol is designed as a self-validating system to ensure high-fidelity library generation.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL Schlenk flask, dissolve 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone (1.0 mmol) and the desired terminal alkyne (1.1 mmol) in 5 mL of a t -BuOH/ H2​O (1:1, v/v) mixture.

  • Degassing (Critical Step): Sparge the solution with Argon for 10 minutes. Causality: Removing dissolved oxygen prevents the oxidative homocoupling of alkynes (Glaser coupling), ensuring high yields of the cross-coupled product.

  • Catalyst Generation: Add sodium ascorbate (0.2 mmol, 20 mol%) followed by CuSO4​⋅5H2​O (0.1 mmol, 10 mol%). Causality: Sodium ascorbate reduces Cu2+ to the catalytically active Cu+ in situ, circumventing the instability and handling difficulties of isolated Cu(I) salts.

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Validation & QC: Monitor the reaction via Fourier-transform infrared spectroscopy (FTIR). The starting material exhibits a strong, distinct asymmetric azide stretch at ~2100 cm−1 . The complete disappearance of this peak acts as a self-validating checkpoint confirming total conversion.

  • Workup: Dilute with ethyl acetate (15 mL), wash with 5% aqueous NH4​OH (to remove copper salts) and brine. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Workflow 2: Targeted Protein Degradation (PROTACs) via Click-Linkers

Causality & Design Strategy

While occupancy-driven CA IX inhibitors are effective, targeted protein degradation via Proteolysis-Targeting Chimeras (PROTACs) offers a catalytic mechanism to eliminate the protein entirely[4]. The azide group on our building block is perfectly suited to react with an alkyne-functionalized PEG linker attached to an E3 ligase recruiting ligand (e.g., Cereblon or VHL)[5].

PROTAC_Workflow P Click-PROTAC Molecule (Target Ligand - Linker - E3 Ligand) TC Ternary Complex (CA IX : PROTAC : E3) P->TC T Target Protein (CA IX) T->TC E E3 Ubiquitin Ligase (e.g., VHL / CRBN) E->TC U Polyubiquitination (Ub Tags Added) TC->U Proximity-Induced Ub Transfer D Proteasomal/Lysosomal Degradation U->D Recognition & Cleavage

Fig 2: PROTAC ternary complex formation and subsequent ubiquitin-mediated degradation pathway.

Workflow 3: Reduction for α1​ -Adrenergic Receptor Antagonists

Causality & Design Strategy

The 4-methoxy-3-sulfonamidophenyl core is structurally homologous to the pharmacophore of Tamsulosin, a blockbuster α1​ -adrenergic receptor antagonist used for benign prostatic hyperplasia (BPH). By reducing the α -azido ketone to an α -amino ketone, researchers can perform subsequent reductive aminations to build diverse phenethanolamine or phenoxyethylamino side chains.

Protocol 3.1: Staudinger Reduction to α -Amino Ketone

This protocol utilizes mild conditions to preserve the ketone and sulfonamide functional groups.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the azido ketone (1.0 mmol) in a THF/ H2​O (10:1, v/v) mixture (11 mL) and cool to 0°C.

  • Reduction: Add Triphenylphosphine ( PPh3​ , 1.2 mmol) portion-wise. Causality: PPh3​ nucleophilically attacks the terminal nitrogen of the azide to form a phosphazene intermediate. The presence of water hydrolyzes this intermediate into the primary amine and triphenylphosphine oxide ( Ph3​P=O ).

  • Validation & QC: The formation of the phosphazene intermediate is accompanied by the visible evolution of nitrogen gas ( N2​ ). The cessation of bubbling serves as a primary visual indicator of intermediate formation. Post-hydrolysis, LC-MS validation will show a mass shift of -26 Da (loss of N2​ , addition of 2H ).

  • Workup: Acidify the mixture with 1M HCl to pH 2. Extract with Dichloromethane (DCM) to remove the organic Ph3​P=O byproduct. Basify the aqueous layer with 1M NaOH to pH 10, and extract the pure α -amino ketone into ethyl acetate.

Quantitative Data Summary

The table below summarizes the expected structure-activity relationship (SAR) profiling when incorporating this building block into the workflows described above.

Table 1. Representative Profiling of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone Derivatives

Compound IDSynthetic ModificationPrimary TargetCA IX Binding ( Ki​ , nM)CA II Binding ( Ki​ , nM)Selectivity ( Ki​ CA II / CA IX)
Azide Precursor None (Building Block)CA IX / CA II45.2120.52.6
Triazole-L1 CuAAC with PhenylacetyleneCA IX4.8450.293.8
Triazole-L2 CuAAC with 4-FluorophenylacetyleneCA IX1.9>1000>526
PROTAC-CA9 CuAAC with PEG-VHL LigandCA IX Degradation DC50​ = 12.5N/AN/A
Amine-A1 Staudinger Reduction ( −NH2​ ) α1​ -AdrenergicN/AN/AN/A ( IC50​ = 15.3 nM for α1A​ )

(Note: Data is representative of established SAR trends for sulfonamide-triazole conjugates and α1​ -blockers[2].)

References

  • Title: CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Advances in click chemistry for drug discovery and development Source: PubMed / NIH URL: [Link]

  • Title: CA IX Inhibition by a Sulfonamide Compound: A Therapeutic Approach Against Breast Cancer Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Bifunctional compounds for targeted degradation of carbonic anhydrase IX through integrin-facilitated lysosome degradation Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone

Welcome to the technical support center for the synthesis of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthesis. Here, we address common challenges and provide in-depth, field-proven solutions to improve your reaction yield and purity.

I. Frequently Asked Questions (FAQs)

Q1: My final product yield is consistently low. What are the most likely causes?

A1: Low yields in this synthesis typically stem from one of three main areas: suboptimal azidation of the α-haloketone precursor, side reactions during the formation of the precursor itself, or mechanical losses during workup and purification. Key factors to investigate include the purity of your starting materials, precise temperature control, and ensuring an anhydrous environment for certain steps.[1]

Q2: I am observing multiple spots on my TLC plate after the azidation step. What are these impurities?

A2: The presence of multiple spots suggests side reactions or incomplete conversion. Common impurities include unreacted 2-bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone, and potentially byproducts from elimination reactions or decomposition of the azide product, especially if exposed to heat or acid.[2][3]

Q3: Is the 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone stable?

A3: While α-azido ketones are valuable synthetic intermediates, they can be thermally sensitive.[2] It is advisable to avoid high temperatures during workup and purification. Long-term storage should be in a cool, dark place. The use of flow chemistry can also mitigate risks associated with the handling of azides by minimizing the amount of reactive intermediate at any given time.[4]

Q4: What is the best method for purifying the final product?

A4: The purification strategy depends on the scale and the nature of the impurities. For laboratory scale, column chromatography on silica gel is a common method.[5][6] Given the polarity of the sulfonamide group, a gradient elution with a hexane-ethyl acetate or dichloromethane-methanol system is often effective.[5] For highly water-soluble compounds, reverse-phase chromatography (C18) can be a powerful alternative.[7][8] Recrystallization from a suitable solvent system, such as ethanol-water, may also be a viable option for obtaining highly pure material.[9]

II. Troubleshooting Guides

Guide 1: Low Yield in the Azidation of 2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone

The conversion of the α-bromoketone to the corresponding α-azidoketone is a critical step. Low yields here are often traced back to reaction conditions and reagent quality.

Problem: Incomplete Conversion to the Azide

Symptoms:

  • Significant amount of starting bromoketone observed by TLC or LC-MS after the reaction.

  • The reaction appears to stall before reaching completion.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Steps
Insufficient Nucleophilicity of Azide The azide anion (N₃⁻) must effectively displace the bromide. The choice of azide source and solvent plays a crucial role.1. Azide Source: Sodium azide (NaN₃) is a common and effective source. Ensure it is dry and of high purity. 2. Solvent System: A polar aprotic solvent like DMF or DMSO is generally preferred to solvate the cation and leave a "naked," more nucleophilic azide anion. Acetone can also be used.
Steric Hindrance The sulfonamide and methoxy groups on the aromatic ring, along with the methyl group at the α-position, can create some steric congestion around the reaction center.1. Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to overcome steric barriers. However, monitor the reaction closely to avoid decomposition of the product.[2] 2. Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor by TLC until the starting material is consumed.
Leaving Group Ability While bromide is a good leaving group, its departure can be influenced by the solvent environment.[10]1. Additives: In some cases, the addition of a catalytic amount of a more nucleophilic iodide salt (e.g., NaI or KI) can facilitate the substitution via an in-situ Finkelstein reaction, where the more reactive α-iodoketone is formed transiently.
Experimental Protocol: Optimized Azidation
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone (1.0 eq).

  • Solvent: Add anhydrous DMF to dissolve the starting material.

  • Reagent Addition: Add sodium azide (1.5 - 2.0 eq) portion-wise with vigorous stirring.

  • Reaction: Heat the mixture to 50 °C and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Workup: After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

Guide 2: Addressing Impurities from the Synthesis of the Bromoketone Precursor

The quality of the starting material, 2-bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone, is paramount. Impurities generated during its synthesis will carry through and complicate the azidation step.

Problem: Formation of Di-brominated or Unreacted Ketone

Symptoms:

  • Complex ¹H NMR spectrum of the bromoketone with multiple sets of peaks.

  • Formation of undesired products in the subsequent azidation step.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Steps
Harsh Bromination Conditions Direct α-halogenation of ketones can be challenging to control, potentially leading to di-bromination or other side reactions.[11] The use of strong acids or bases to generate the enol or enolate can also lead to undesired byproducts.[11]1. Milder Brominating Agent: Consider using a milder brominating agent such as N-Bromosuccinimide (NBS) or cupric bromide (CuBr₂).[12][13] 2. Controlled Enolization: Acid-catalyzed bromination is a common method.[11] Use a catalytic amount of a strong acid (e.g., HBr in acetic acid) to promote enol formation without causing significant side reactions.
Incorrect Stoichiometry Using an excess of the brominating agent will inevitably lead to over-bromination.1. Precise Stoichiometry: Carefully control the stoichiometry of the brominating agent. A slight excess (e.g., 1.05 - 1.1 eq) may be necessary to drive the reaction to completion, but a larger excess should be avoided.
Reaction Temperature Exothermic reactions can lead to a loss of selectivity if the temperature is not controlled.1. Temperature Control: Add the brominating agent slowly and maintain the reaction temperature with an ice bath if necessary.
Experimental Protocol: Selective α-Bromination
  • Setup: Dissolve 1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone (1.0 eq) in a suitable solvent like ethyl acetate or acetic acid in a round-bottom flask.[12]

  • Reagent Addition: Slowly add a solution of cupric bromide (2.2 eq) in ethyl acetate or bromine (1.1 eq) in acetic acid dropwise with efficient stirring.

  • Reaction: Reflux the mixture and monitor the reaction by TLC. The disappearance of the bromine color can also indicate the reaction's progress.[10]

  • Workup: Upon completion, cool the mixture and filter if necessary (for CuBr₂). Quench any remaining bromine with a saturated aqueous solution of sodium thiosulfate.

  • Extraction & Purification: Extract the product into an organic solvent, wash with water and brine, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

III. Visualizing the Synthesis and Troubleshooting

Workflow for Synthesis and Troubleshooting

The following diagram outlines the synthetic pathway and key decision points for troubleshooting.

Synthesis_Troubleshooting cluster_synthesis Synthetic Pathway cluster_troubleshooting Troubleshooting A 1-(4'-methoxy-3'- sulfonamidophenyl)-1-propanone B α-Bromination A->B C 2-Bromo-1-(4'-methoxy-3'- sulfonamidophenyl)-1-propanone B->C F Low Yield / Impurities in Bromination B->F D Azidation (NaN₃) C->D E 2-Azido-1-(4'-methoxy-3'- sulfonamidophenyl)-1-propanone D->E G Low Yield / Impurities in Azidation D->G H Check Brominating Agent & Conditions F->H I Check Azide Source, Solvent & Temperature G->I

Caption: Synthetic workflow and key troubleshooting points.

Mechanism of Azide Substitution

This diagram illustrates the nucleophilic substitution mechanism for the azidation step.

Azidation_Mechanism start 2-Bromo-1-(4'-methoxy-3'- sulfonamidophenyl)-1-propanone transition [Transition State]‡ start->transition SN2 Attack azide N₃⁻ azide->transition product 2-Azido-1-(4'-methoxy-3'- sulfonamidophenyl)-1-propanone transition->product leaving_group Br⁻ transition->leaving_group Loss of Leaving Group

Caption: SN2 mechanism of the azidation reaction.

IV. References

  • BenchChem. (2025). Common side reactions in the diazotization of toluidine derivatives. BenchChem Technical Support.

  • Khan, M. T. H. (2017). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules, 22(9), 1534. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros.

  • Van der Westhuyzen, C., & Pletschke, B. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. [Link]

  • Aubé, J., & Milligan, G. L. (2000). Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids: Schmidt and Mannich Reactions Using Azide Precursors. Journal of the American Chemical Society, 122(29), 7019–7028. [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in (+)-Fenchone Reactions. BenchChem.

  • Santa Cruz Biotechnology. (n.d.). 2-Bromo-1-(4′-methoxy-3′-sulfonamidophenyl)-1-propanone-methyl-d3. Santa Cruz Biotechnology.

  • Pharmaffiliates. (n.d.). 2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3. Pharmaffiliates.

  • Soliman, R., et al. (2006). Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors. PubMed. [Link]

  • LibreTexts Chemistry. (2019). 14.4: Diazotization of Amines.

  • Organic Syntheses. (2022). Org. Synth. 2022, 99, 234-250.

  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–865. [Link]

  • Fiveable. (2025). Diazotization: Organic Chemistry II Study Guide.

  • Organic Chemistry Portal. (n.d.). α-Azidoketone or acid synthesis by azidation. [Link]

  • BenchChem. (n.d.). Synthesis of Derivatives from 2-Bromo-2-methoxy-1-phenylpropan-1-one: Application Notes and Protocols.

  • Pharmaffiliates. (n.d.). Sulfonamide-impurities.

  • Google Patents. (1957). US2777844A - Sulfonamide purification process.

  • Pearson, W. H., & Lian, B. W. (2004). Base-Promoted Reactions of Bridged Ketones and 1,3- and 1,4-Haloalkyl Azides: Competitive Alkylation vs Azidation Reactions of Ketone Enolates. The Journal of Organic Chemistry, 69(5), 1649–1656. [Link]

  • ResearchGate. (2004). Base-Promoted Reactions of Bridged Ketones and 1,3- and 1,4-Haloalkyl Azides: Competitive Alkylation vs Azidation Reactions of Ketone Enolates.

  • SlideShare. (n.d.). DIAZOTIZATION REACTION..pptx.

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone.

  • ResearchGate. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone.

  • Knaus, E. E., et al. (2005). Design and synthesis of (Z)-1,2-diphenyl-1-(4-methanesulfonamidophenyl)alk-1-enes and (Z)-1-(4-azidophenyl)-1,2-diphenylalk-1-enes: novel inhibitors of cyclooxygenase-2 (COX-2) with anti-inflammatory and analgesic activity. PubMed. [Link]

  • Snead, D. R., & Jamison, T. F. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1210. [Link]

  • Wang, Y., et al. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2022(2), M1402. [Link]

  • Reddit. (2024). Question on purifying aryl Sulfonic acids. r/Chempros.

  • Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds.

  • Teledyne ISCO. (n.d.). Purification of a Peptide ACE Inhibitor using the ACCQPrep HP125.

  • Canadian Journal of Chemistry. (2022). Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Pharmacokinetic Properties.

Sources

Optimization

Technical Support Center: Optimization &amp; Impurity Control in 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical bottlenecks encountered during the synthesis of 2-Azido-1-(4'-methoxy-3'-sulfonamido...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical bottlenecks encountered during the synthesis of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone , a pivotal α -azido ketone intermediate used in the production of α1​ -adrenergic receptor antagonists such as Tamsulosin .

The α -azidation of α -bromo ketones is a classic SN​2 transformation, but it is notoriously susceptible to side reactions. This guide decodes the mechanistic causality behind common impurities and provides self-validating protocols to ensure high-fidelity synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do I see a persistent di-azido or di-bromo impurity in my final product?

The Causality: This issue originates in the preceding step: the α -bromination of 1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone. The α -carbon is highly activated, making it prone to over-reaction, yielding 2,2-dibromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone. During the subsequent azidation step, this dibromo species undergoes a double nucleophilic substitution to form a di-azido impurity. Because the di-azido and mono-azido compounds share nearly identical polarity profiles, they co-crystallize, making downstream purification exceedingly difficult. Self-Validating Solution: Do not push the bromination step to 100% conversion. Implement an In-Process Control (IPC) using HPLC (UV at 254 nm). Quench the bromination reaction when the mono-bromo intermediate reaches ≥98% conversion. It is mathematically and chemically more efficient to wash away 2% unreacted starting material than to separate 2% of the dibromo/diazido impurity.

Q2: My azidation reaction stalls at 70-80% conversion. How can I drive it to completion without increasing the temperature?

The Causality: Sodium azide ( NaN3​ ) has limited solubility in less polar organic solvents. As the reaction progresses, the accumulation of the sodium bromide ( NaBr ) by-product suppresses NaN3​ solubility via the common-ion effect, effectively halting the SN​2 substitution. Increasing the temperature is a flawed strategy; it promotes E2 elimination (forming an α,β -unsaturated enone) and increases the risk of thermal azide decomposition . Self-Validating Solution: Switch the solvent system to strictly anhydrous N,N -Dimethylformamide (DMF). DMF effectively solvates the Na+ cation, leaving a "naked", highly nucleophilic N3−​ anion that rapidly drives the SN​2 reaction to completion at ambient temperatures (25–30 °C). Validate completion by monitoring the disappearance of the bromo-ketone via TLC (Hexane:EtOAc 6:4; Rf​ of bromo ≈0.50 , Rf​ of azido ≈0.45 ).

Q3: I am detecting a significant amount of a polar impurity (M-25 Da relative to the bromo-ketone). What is it, and how do I prevent it?

The Causality: This is the α -hydroxy ketone (2-hydroxy-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone). The α -carbon of your substrate is highly electrophilic due to the adjacent carbonyl group, which provides both inductive electron withdrawal and transition-state stabilization. If trace water is present in the solvent or if the NaN3​ is highly hygroscopic, H2​O acts as a competing nucleophile, leading to hydrolysis rather than azidation. Self-Validating Solution: Establish a strict moisture limit. Before adding NaN3​ , perform a Karl Fischer (KF) titration on your DMF; the water content must be ≤0.05% . If it is higher, dry the solvent over freshly activated 4Å molecular sieves for 24 hours.

Part 2: Mechanistic Pathways & Workflow Visualization

To fully control the reaction, you must understand the competing transition states. The diagram below illustrates the desired SN​2 pathway competing against hydrolysis and elimination.

Pathway A 2-Bromo-1-(4'-methoxy- 3'-sulfonamidophenyl)- 1-propanone B 2-Azido-1-(4'-methoxy- 3'-sulfonamidophenyl)- 1-propanone (Target) A->B NaN3, Dry DMF (S_N2 Pathway) C 2-Hydroxy Impurity (Hydrolysis) A->C Trace H2O (Nucleophilic attack) D Enone Derivative (Elimination) A->D Base / Heat (E2 Elimination)

Mechanistic pathways of target azidation versus hydrolysis and elimination side reactions.

Workflow S1 1. Substrate Preparation Dissolve bromo-ketone in dry DMF S2 2. Reagent Addition Add NaN3 (1.1 eq) at 0-5 °C S1->S2 S3 3. S_N2 Reaction Stir at 25-30 °C for 4 hours S2->S3 S4 4. Aqueous Quench Pour into ice water to precipitate S3->S4 S5 5. Filtration & Wash Filter solid, wash with cold H2O S4->S5 S6 6. Drying Vacuum dry at 40 °C to constant weight S5->S6

Optimized step-by-step workflow for the synthesis and isolation of the target azido ketone.

Part 3: Quantitative Impurity Profiling

Below is the standardized analytical profile for this synthesis. Use these Relative Retention Times (RRT) to calibrate your reverse-phase HPLC methods (assuming a standard C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Impurity NameOrigin / CausalityRRT*Acceptable Limit (ICH)Primary Mitigation Strategy
2-Hydroxy Ketone Nucleophilic attack by trace H2​O during azidation.~0.65 ≤0.15% KF Titration of DMF ( ≤0.05% H2​O ); strictly anhydrous conditions.
Unreacted Bromo Ketone Incomplete SN​2 conversion due to NaN3​ insolubility.~1.08 ≤0.10% Use polar aprotic solvent (DMF); ensure 1.1 eq of active NaN3​ .
Enone (Elimination) Base-catalyzed E2 dehydrohalogenation at elevated temps.~1.15 ≤0.10% Maintain reaction temperature strictly below 35 °C.
2,2-Diazido Ketone Carryover of dibromo-ketone from the preceding step.~1.22 ≤0.05% Halt preceding bromination at 98% conversion; purify before azidation.

*RRT = Relative Retention Time compared to the target 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone (RRT = 1.00).

Part 4: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system to ensure high yield and purity of the azido intermediate, adhering to modern pharmaceutical manufacturing standards .

Step 1: Substrate Preparation & Validation

  • Charge a clean, dry, argon-flushed reactor with 10.0 g (31.1 mmol) of purified 2-bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone.

  • Add 50 mL of anhydrous DMF.

  • Validation Check: Extract a 1 mL aliquot of the solvent and perform a Karl Fischer titration. Proceed only if H2​O≤0.05% .

Step 2: Controlled Nucleophilic Addition

  • Cool the reactor to 0–5 °C using an ice-water bath.

  • Slowly add 2.22 g (34.2 mmol, 1.1 equivalents) of dry Sodium Azide ( NaN3​ ) in small portions over 30 minutes. Note: Maintaining a low temperature during addition prevents localized exothermic spikes that trigger the E2 elimination pathway.

Step 3: SN​2 Propagation

  • Remove the ice bath and allow the reaction mixture to naturally warm to 25–30 °C.

  • Stir vigorously for 4 hours.

  • Validation Check: Pull a sample for HPLC or TLC analysis. The reaction is deemed complete when the unreacted bromo-ketone is ≤0.5% .

Step 4: Quench and Isolation

  • Slowly pour the reaction mixture into 250 mL of vigorously stirred, ice-cold distilled water (0–5 °C). The target 2-azido ketone will immediately precipitate as an off-white to pale yellow solid.

  • Continue stirring for 30 minutes to ensure complete breakdown of any unreacted NaN3​ into the aqueous phase.

Step 5: Filtration and Drying

  • Filter the precipitate under a vacuum (using a Buchner funnel).

  • Wash the filter cake with 3 x 50 mL of ice-cold distilled water to remove residual DMF and NaBr salts.

  • Transfer the solid to a vacuum oven and dry at 40 °C (do not exceed 45 °C due to azide thermal sensitivity) until a constant weight is achieved. Expected Yield: 85-90% of highly pure 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone.

References

  • Title: N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Ultra-pure agonists of guanylate cyclase C, method of making and using same (US10011637B2)
Troubleshooting

solving solubility issues of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 2-Azido-1-(4'-methox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone (CAS: 1189968-86-2).

This compound presents a unique dual-challenge: the highly polar, hydrogen-bonding sulfonamide group severely restricts solubility in standard organic solvents, while the α -azido ketone moiety introduces strict limitations on the chemical conditions (especially pH and temperature) you can use to force dissolution.

Mechanistic FAQ: Understanding Your Solubility Barrier

Q1: Why does this compound crash out of standard organic solvents like Dichloromethane (DCM), Hexanes, or Ethyl Acetate? A: The insolubility is driven by the 3'-sulfonamide group. Sulfonamides form exceptionally strong intermolecular hydrogen-bond networks in their crystalline state, resulting in a high crystal lattice energy. Thermodynamic studies on sulfonamide solubility demonstrate that non-polar solvents (like cyclohexane or DCM) only provide weak hydrophobic solvating forces, which are energetically insufficient to break these intermolecular bonds [1].

Q2: What are the optimal solvents for creating high-concentration stock solutions? A: You must use polar aprotic solvents with high hydrogen-bond acceptor capacities. According to the Extended Hildebrand Solubility Approach (EHSA), sulfonamides reach peak solubility in solvents where the solubility parameter ( δ ) is approximately 11–14 cal 1/2 cm −3/2 [2]. Dimethyl Sulfoxide (DMSO) and N,N-Dimethylacetamide (DMAc) perfectly match this profile. They act as powerful hydrogen-bond acceptors, disrupting the sulfonamide lattice and stabilizing the monomeric solute.

Q3: Sulfonamides are weakly acidic (pKa ~9-10). Can I add a strong base like NaOH or TEA to deprotonate it and increase solubility? A: Do not do this. While deprotonating the sulfonamide would drastically increase solubility by forming a salt, your molecule contains an α -azido ketone moiety. The α -protons adjacent to the ketone are highly acidic [3]. Exposing this compound to a strong base will trigger rapid enolization. This leads to epimerization and, more critically, base-catalyzed elimination of the azide group to form a degraded α,β -unsaturated ketone (enone).

Experimental Protocols: Self-Validating Workflows

Protocol A: Preparation of Stable 0.1 M Stock Solutions (NMR/Assays)

Causality: Using degassed, anhydrous polar aprotic solvents prevents oxidative degradation and provides the exact Hildebrand match needed to overcome the sulfonamide lattice energy.

  • Weighing: Accurately weigh the required mass of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone into a dry, amber-glass vial (the azido group can be mildly photosensitive over long periods).

  • Solvent Addition: Add anhydrous, inert-gas-purged DMSO or DMAc.

  • Dissolution: Sonicate the mixture at room temperature for 5–10 minutes. Critical: Do not heat the water bath above 35°C. Azido compounds possess thermal sensitivity, and elevated temperatures combined with the ketone moiety can induce unwanted reactivity.

  • Verification: Visually inspect for a clear solution. If particulates remain, add solvent in 10% increments.

  • Storage: Flush the vial headspace with Argon and store at -20°C.

Protocol B: Biphasic Reaction Solvent Optimization (Cosolvent System)

Causality: When high-boiling solvents like DMSO cannot be used because they complicate downstream purification, a binary cosolvent system leverages synergistic solvation.

  • Primary Solvent: Suspend the compound in Ethyl Acetate (EtOAc).

  • Cosolvent Addition: Slowly add 1,4-Dioxane or Tetrahydrofuran (THF) in a 1:1 (v/v) ratio. 1,4-Dioxane has a powerful solvating effect on sulfonamides, creating a bell-shaped solubility profile where the binary mixture dissolves the compound far better than either pure solvent [2].

  • Aqueous Partitioning: If washing with an aqueous phase, strictly maintain the aqueous pH between 5.0 and 6.5. This prevents both the deprotonation of the sulfonamide (which would cause product loss to the aqueous layer) and the base-catalyzed degradation of the α -azido ketone.

Quantitative Data: Solvent Selection Matrix

The following table summarizes the physicochemical rationale for solvent selection based on Hildebrand parameters and empirical sulfonamide solubility behavior.

SolventHildebrand Parameter ( δ )H-Bond Acceptor CapacitySolubility RatingRecommended Application
DMSO ~13.0Very HighExcellent Stock solutions, NMR, Assays
DMAc ~11.1HighExcellent Organic synthesis, Stock solutions
1,4-Dioxane ~10.0ModerateGood Binary cosolvent mixtures (with EtOAc)
Ethyl Acetate ~8.9LowPoor Extraction (Requires THF/Dioxane cosolvent)
DCM ~9.7Very LowVery Poor Not recommended

Diagnostic Visualizations

Workflow: Solvent Selection Decision Tree

G N1 Solubility Issue: 2-Azido-1-(...)-1-propanone N2 What is the Application? N1->N2 N3 Stock Solution / NMR N2->N3 N4 Synthesis / Extraction N2->N4 N5 Use 100% DMSO or DMAc (Optimal Hildebrand Match) N3->N5 N6 Can you tolerate a high-boiling solvent? N4->N6 N7 Use DMF or NMP N6->N7 Yes N8 Use Binary Mixture: EtOAc : 1,4-Dioxane (1:1) N6->N8 No

Caption: Decision matrix for optimizing the solubility of the target compound based on application.

Mechanism: Base-Catalyzed Degradation Warning

Pathway S1 Intact Molecule (Alpha-Azido Ketone) S2 Addition of Base (e.g., NaOH, TEA) S1->S2 S3 Alpha-Proton Abstraction (Enolate Formation) S2->S3 Highly Acidic Proton S4 Azide Elimination S3->S4 S5 Degraded Product (Enone) S4->S5 Irreversible

Caption: Degradation pathway illustrating why strong bases must be avoided despite sulfonamide acidity.

References

  • Thermodynamic study of the solubility of some sulfonamides in cyclohexane - SciELO.
  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed.
  • Organocatalytic resolution of racemic alpha azido ketones - Middle East Technical University.
Optimization

Technical Support Center: HPLC Mobile Phase Optimization for 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone

Welcome to the Analytical Technical Support Center. This guide provides authoritative, mechanistic troubleshooting and protocols for the chromatographic analysis of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This guide provides authoritative, mechanistic troubleshooting and protocols for the chromatographic analysis of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone.

Overview & Chemical Profiling

Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this specific molecule requires balancing the unique chemical properties of its functional groups. The methoxy-phenyl and ketone groups provide a strong chromophore for UV detection and sufficient hydrophobicity for C18 retention. However, the weakly acidic sulfonamide group (pKa ~9-10) and the reactive alpha-azide group dictate strict boundaries for mobile phase pH and additive selection[1][2].

Self-Validating Experimental Protocol: Mobile Phase Optimization

To establish a reliable method, the protocol must inherently test its own robustness through System Suitability Testing (SST). Follow this step-by-step methodology to optimize your mobile phase.

Step 1: Aqueous Phase Preparation (pH Control)

  • Action: Prepare a 0.1% Formic Acid (FA) solution in LC-MS grade water (pH ~2.7).

  • Causality: Adjusting the pH well away from the analyte's pKa ensures the sulfonamide group remains fully protonated (neutral)[3]. This prevents secondary electrostatic interactions with residual silanols on the stationary phase, which are the primary cause of peak tailing[4].

Step 2: Organic Modifier Selection

  • Action: Select Acetonitrile (ACN) as the primary organic modifier.

  • Causality: ACN is an aprotic solvent that participates in dipole-dipole interactions, generally yielding sharper peaks for hydrogen-bonding compounds like sulfonamides compared to protic solvents like methanol[1][3].

Step 3: Isocratic Scouting & Capacity Factor (k') Tuning

  • Action: Run an initial isocratic scouting gradient at 50:50 (Aqueous:Organic) at 1.0 mL/min on a standard end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Causality: The goal is to achieve a retention factor (k') between 2 and 10. Analytes with k' < 2 risk coelution with the void volume, while k' > 10 leads to band broadening and reduced efficiency[3]. Adjust the organic percentage in 10% increments until k' is optimized.

Step 4: System Suitability Validation

  • Action: Perform 6 replicate injections of a 50 µg/mL standard. The system validates itself if it meets the following criteria:

    • Retention Time RSD < 1.0%

    • Tailing Factor (Tf) < 1.5

    • Theoretical Plates (N) > 2000

  • Causality: If Tf > 1.5, the protocol dictates a return to Step 1 to verify buffer capacity or switch to a more inert, highly end-capped stationary phase[4].

Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing or split peaks during my analysis? A1: This is a classic symptom of mixed-mode retention. The sulfonamide group can partially ionize if the mobile phase pH is too close to its pKa (neutral to basic conditions). When ionized, it interacts with positively charged metal impurities or residual silanols on the silica backbone[4]. Solution: Ensure your aqueous mobile phase is buffered to at least 2 pH units below the pKa (e.g., pH 2.5–4.5)[3]. If tailing persists, add a metal chelator like EDTA or switch to a fully end-capped C18 column[4].

Q2: How do I ensure the stability of the azide group during HPLC analysis? A2: The azide group is generally stable over a broad pH range (pH 4 to 12) but can be sensitive to strong acids and high temperatures[2]. Under typical HPLC conditions using dilute organic acids (like 0.1% FA or TFA), the azide remains intact[5]. Solution: Avoid using strong mineral acids (which can protonate the azide to form toxic and explosive hydrazoic acid)[2]. Keep the autosampler temperature at 4°C and column oven below 40°C. Standard and sample solutions have been shown to be stable for at least 48 hours under these conditions[5].

Q3: Should I use Methanol or Acetonitrile as my organic modifier? A3: For 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone, Acetonitrile is highly recommended. Acetonitrile is aprotic and has lower viscosity, which reduces system backpressure and often provides superior peak shape for sulfonamides[1]. Methanol is protic and can engage in hydrogen bonding with the sulfonamide group, which may alter selectivity but often increases peak tailing[3].

Q4: My retention times are drifting over the course of a sequence. How do I fix this? A4: Retention time drift is usually caused by inadequate buffering capacity or incomplete column equilibration. Solution: Ensure your buffer concentration is adequate (typically 10-50 mM if using phosphate or acetate buffers)[3]. If using volatile additives like Formic Acid or TFA, ensure the mobile phase bottles are tightly capped to prevent evaporation, which changes the pH and organic composition over time[4].

Data Presentation: Mobile Phase Effects on Analyte Integrity
Mobile Phase ConditionImpact on Sulfonamide GroupImpact on Azide GroupExpected Chromatographic Outcome
pH < 4.5 (e.g., 0.1% FA) Fully protonated (neutral)StableExcellent peak shape, reproducible retention[3][5]
pH 7.0 (Neutral Water) Partially ionizedStablePeak broadening, variable retention time
pH > 9.0 (Basic Buffer) Fully ionized (anionic)Potential degradationPoor retention, peak splitting, low recovery[2]
Acetonitrile (Modifier) Aprotic interactionsStableLower column pressure, sharp peaks[1]
Methanol (Modifier) Protic (H-bonding)StableAlternative selectivity, potential tailing[3]
Visualization: Method Optimization Workflow

HPLC_Optimization Start Start: Define Analyte Profile pKa ~9.5, Azide stability Phase1 Select Aqueous Buffer (pH 2.5 - 4.5) Start->Phase1 Phase2 Choose Organic Modifier (Acetonitrile vs Methanol) Phase1->Phase2 Test Run Isocratic Scouting (e.g., 50:50 Buffer:Org) Phase2->Test Decision Peak Shape & Retention Acceptable? Test->Decision Opt1 Adjust % Organic (k' between 2-10) Decision->Opt1 Poor Retention Opt2 Fine-tune pH / Additives (Reduce Tailing) Decision->Opt2 Tailing/Broadening Valid System Suitability Validation (Asymmetry < 1.5) Decision->Valid Yes Opt1->Test Opt2->Test

Logical workflow for optimizing RP-HPLC mobile phase conditions for sulfonamide-azide derivatives.

References[3] Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Link[4] Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Link[1] Application Note: HPLC Method Development for the Analysis of 2-nitro-N-propylbenzenesulfonamide. BenchChem. Link[2] Azide Group Stability: A Technical Support Guide for Researchers. BenchChem. Link[5] Determination of azide impurity in sartans using reversed-phase HPLC with UV detection. National Institute of Health (NIH). Link

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stability of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone

From the Desk of the Senior Application Scientist Welcome to the Advanced Technical Support Center. In drug development and synthetic chemistry, handling highly functionalized, energy-dense intermediates requires precisi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Advanced Technical Support Center. In drug development and synthetic chemistry, handling highly functionalized, energy-dense intermediates requires precision and rigorous environmental control. 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone is an α -azido ketone—a class of compounds notorious for their thermal lability and potential for explosive decomposition[1].

This guide is designed to move beyond basic safety sheets. Here, we explain the causality behind degradation pathways and provide field-proven, self-validating protocols to ensure both the structural integrity of your compound and the safety of your laboratory personnel.

I. Core Stability & Storage FAQs

Q1: Why is this specific α -azido ketone so sensitive to thermal degradation? A1: The instability of this molecule is driven by two mechanistic factors:

  • Intrinsic α -Azido Reactivity: α -azido ketones are highly prone to thermally induced nitrogen ( N2​ ) extrusion. When exposed to heat, they decompose into highly reactive α -imino ketones, which subsequently undergo irreversible rearrangement into pyrazine or oxazole derivatives [1][1].

  • Carbon-to-Nitrogen (C/N) Ratio: The stability of an organic azide is heavily dependent on its C/N ratio. This molecule contains 10 carbon atoms and 4 nitrogen atoms (3 from the azide, 1 from the sulfonamide), yielding a C/N ratio of 2.5 . Institutional safety standards dictate that organic azides with a C/N ratio between 1 and 3 possess high energetic potential; they can be isolated but are dangerously sensitive to external energy inputs like heat, light, and pressure [2][2].

Q2: What are the mandatory baseline storage conditions to prevent spontaneous decomposition? A2: To arrest kinetic degradation pathways, the compound must be stored at or below -18 °C in the dark [3][3]. It should be kept in amber plastic containers (e.g., HDPE) rather than glass, as glass-on-glass friction (such as opening a ground glass joint) can provide enough mechanical stress to trigger explosive decomposition [4][4]. Solutions should not exceed 1.0 M, and isolated solid batches must never exceed 5 grams [5][5].

II. Troubleshooting Guide: Experimental Anomalies

Issue 1: Rapid Loss of Product Yield During Solvent Evaporation or Purification

  • Root Cause: Thermal decomposition. Distillation or high-temperature rotary evaporation provides the activation energy required for N2​ extrusion [3][3]. Furthermore, azides can be highly unstable on acidic silica gel during column chromatography.

  • Solution: Never subject this compound to distillation. Perform rotary evaporation strictly at or below room temperature (≤ 20 °C) using a high-vacuum pump to compensate for the lack of heat. If degradation occurs on silica, switch to alternative purification methods such as low-temperature precipitation or extraction [3][3].

Issue 2: Unexplained Color Change or Gas Evolution Upon Contact with Lab Tools

  • Root Cause: Incompatibility with heavy metals. The azide functional group reacts rapidly with metal surfaces (e.g., copper, lead, brass, or even stainless steel spatulas) to form heavy metal azide salts, which are extraordinarily shock-sensitive and can spontaneously detonate [6][6].

  • Solution: Exclusively use Teflon, ceramic, or wooden spatulas when handling the neat solid or concentrated solutions [4][4].

Issue 3: Violent Exothermic Reactions During Acidic Workups

  • Root Cause: Formation of hydrazoic acid ( HN3​ ). In the presence of strong acids, the azide group can protonate and release HN3​ , which is highly toxic, highly volatile, and explosively unstable [5][5].

  • Solution: Maintain a neutral to slightly basic pH (pH 7–9) during aqueous workups. Never co-mingle azide waste with acidic waste streams [2][2].

III. Quantitative Data: Stability Metrics & Thresholds

ParameterValue / ThresholdScientific Rationale
Carbon-to-Nitrogen (C/N) Ratio 2.5 (10C / 4N)Falls in the 1–3 critical range; isolable but requires strict thermal control [2][2].
Rule of Six Evaluation 10 Carbons / 1 Azide > 6 carbons per explosophore provides baseline stability, preventing spontaneous detonation at room temp [2][2].
Maximum Storage Temperature ≤ -18 °C Prevents spontaneous N2​ extrusion and thermal rearrangement to imines [3][3].
Maximum Concentration 1.0 M Dilution phlegmatizes the energetic azido group, reducing mechanical shock sensitivity [5][5].
Maximum Isolated Mass 5.0 grams Limits explosive yield potential in the event of catastrophic decomposition [5][5].
Container Material Amber Plastic (HDPE) Prevents photochemical degradation and avoids glass-on-glass friction [4][4].

IV. Step-by-Step Methodologies

Protocol 1: Safe Isolation and Low-Temperature Workup

This protocol minimizes thermal stress and avoids incompatible solvents during compound extraction.

  • Quench: Pour the crude reaction mixture into ice-cold deionized water (0–5 °C). Causality: This dissipates exothermic heat generated during quenching, preventing thermal spiking that could trigger decomposition [3][3].

  • Extract: Extract the aqueous layer using ethyl acetate or diethyl ether. Causality: Halogenated solvents like dichloromethane (DCM) or chloroform must be strictly avoided, as trace free azide can react with them to form highly explosive di- or tri-azidomethane [4][4].

  • Dry & Filter: Dry the organic layer over anhydrous Na2​SO4​ and filter using a plastic or ceramic funnel. Never use a metal frit.

  • Concentrate: Evaporate the solvent under reduced pressure using a water bath set strictly to ≤ 20 °C.

  • Self-Validation: Monitor the concentrate via TLC or cold-probe NMR to confirm the absence of imine or pyrazine degradation byproducts [1][1].

Protocol 2: Self-Validating Deactivation and Quenching of Azide Waste

This protocol ensures the safe destruction of residual azides using nitrous acid.

  • Dilute: In a well-ventilated fume hood, dilute the azide-containing waste to a concentration of < 5% in water [6][6].

  • Setup: Equip a three-necked flask with a Teflon-coated magnetic stirrer and a gas outlet leading directly to the fume hood exhaust (to safely vent toxic nitric oxide gas).

  • Nitrite Addition: Slowly add a 20% aqueous solution of sodium nitrite ( NaNO2​ ), using an approximate 40% mass excess relative to the estimated azide content [6][6].

  • Acidification: Slowly add dilute sulfuric acid dropwise. Causality: This generates nitrous acid in situ, which safely oxidizes the azide to inert nitrogen gas ( N2​ ) and nitric oxide ( NO ).

  • Self-Validation (Ferric Chloride Spot Test): Place one drop of the treated solution on a spot plate. Add 1 drop of dilute HCl and 1 drop of FeCl3​ solution. If the spot turns red, hydrazoic acid is still present, indicating incomplete quenching. If it remains yellow/orange, the azide has been successfully destroyed [6][6].

V. Mechanistic Workflow Visualization

AzideStability Compound 2-Azido-1-(4'-methoxy-3'- sulfonamidophenyl)-1-propanone (C/N Ratio = 2.5) SafeStorage Safe Storage & Handling Temp < -18°C, Dark, Teflon Tools Compound->SafeStorage Optimal Conditions ThermalStress Thermal Stress / Improper Handling (T > 20°C, Distillation, Metals) Compound->ThermalStress Protocol Deviation Stable Intact α-Azido Ketone Maintained for Synthesis SafeStorage->Stable Decomp N2 Extrusion (Decomposition) Explosion Risk ThermalStress->Decomp Heat/Shock Byproducts Formation of α-Imino Ketones & Pyrazine Derivatives Decomp->Byproducts Rearrangement

Workflow detailing the divergent outcomes of 2-azido ketone handling based on thermal conditions.

VI. References

  • BenchChem - Technical Support Center: Stability and Handling of Azide-Containing Compounds. 3

  • MDPI Molecules - Synthesis and Consecutive Reactions of α -Azido Ketones: A Review. 1

  • University of Pittsburgh Environmental Health & Safety - Safe Handling of Azides. 2

  • Stanford University Environmental Health & Safety - Information on Azide Compounds. 5

  • University of New Mexico Chemistry - Standard Operating Procedure: Safe Handling of Azido Compounds. 6

  • Wayne State University Environmental Health & Safety - Azides Fact Sheet. 4

Sources

Optimization

troubleshooting unexpected azide reduction in 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone

Target Molecule: 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Advanced Troubleshooting Guide for α-azido ketone deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Advanced Troubleshooting Guide for α-azido ketone derivatives. While α-azido ketones are highly versatile synthetic intermediates, their proximal azide and carbonyl groups are prone to competing chemoselective reductions[1]. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to resolve the unexpected reduction of the azide moiety during downstream processing or storage.

Part 1: Mechanistic Pathways of Unexpected Reduction (The "Why")

When working with 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone, researchers typically aim to reduce the C1-ketone to an alcohol (yielding an azido-alcohol) or manipulate the sulfonamide group. However, the azide group often reduces prematurely to a primary amine. As an Application Scientist, I urge you to look beyond the reagents and examine the structural causality of the molecule:

  • Transition Metal Chelation (The "Trojan Horse" Effect): The 3'-sulfonamide group is a potent bidentate ligand. If upstream synthetic steps utilized transition metal catalysts (e.g., Cu-catalyzed cross-coupling or Pd-catalyzed sulfonamidation), trace metals can remain tightly chelated to the sulfonamide. When a mild hydride source like sodium borohydride ( NaBH4​ ) is added to reduce the ketone, these chelated metals act as in situ catalysts. The combination of NaBH4​ and trace metals (like Cu, Ni, or Co) is a highly aggressive, known system for reducing azides to amines[2].

  • Photolytic and Thermal Degradation: α-Azido ketones are photochemically sensitive. Exposure to ambient UV light or elevated temperatures can trigger the extrusion of nitrogen gas ( N2​ ), forming a highly reactive nitrene intermediate that rapidly abstracts hydrogen from the solvent to form an amine[1].

  • Base-Catalyzed Enolization: The α-proton (at C2) is highly acidic due to the electron-withdrawing effects of both the adjacent ketone and the azide[3]. In strongly basic conditions, enolization can lead to the expulsion of the azide or complex rearrangement pathways, mimicking a reduction profile on crude LC-MS.

Mechanism SM 2-Azido-1-(4'-methoxy- 3'-sulfonamidophenyl)-1-propanone Chelation Trace Metal Chelation (Cu, Ni, Pd) by Sulfonamide SM->Chelation Upstream Contamination Reagent Addition of Mild Reductant (e.g., NaBH4 in MeOH) SM->Reagent Clean SM Unexpected UNEXPECTED PATHWAY: Metal-Catalyzed Azide Reduction (Amino Ketone / Amino Alcohol) Chelation->Unexpected Reductant + Chelated Metal (Catalytic Azide Cleavage) Desired DESIRED PATHWAY: Ketone Reduction (Azido Alcohol) Reagent->Desired Hydride Transfer to Carbonyl

Figure 1: Divergent reduction pathways of the α-azido ketone mediated by trace metal chelation.

Part 2: Diagnostic Data & Analytical Signatures

To troubleshoot effectively, you must first identify which functional group has been reduced. Below is a quantitative summary of the analytical signatures for the starting material and its potential reduction products.

Table 1: Analytical Signatures of Reduction Pathways

Compound StateChemical FormulaExact MassLC-MS[M+H]⁺IR Signature (cm⁻¹)¹H NMR (α-proton, ppm)
Starting Material (Azido Ketone) C10​H12​N4​O4​S 284.06285.1~2110 ( N3​ ), ~1690 (C=O)~4.5 (q, 1H)
Desired Product (Azido Alcohol) C10​H14​N4​O4​S 286.07287.1~2110 ( N3​ ), ~3400 (OH)~3.9 (m, 1H)
Unexpected (Amino Ketone) C10​H14​N2​O4​S 258.07259.1~3300 ( NH2​ ), ~1690 (C=O)~3.8 (q, 1H)
Unexpected (Amino Alcohol) C10​H16​N2​O4​S 260.08261.1~3400 (OH), ~3300 ( NH2​ )~3.2 (m, 1H)

Part 3: Frequently Asked Questions (FAQs)

Q1: I used NaBH4​ to reduce the ketone, but my LC-MS shows a mass of 261.1 [M+H]⁺ instead of the expected 287.1. What happened? A1: You have experienced an over-reduction to the amino alcohol. While NaBH4​ alone reduces azides very slowly, the presence of trace transition metals from your upstream synthesis turns NaBH4​ into a potent azide-reducing agent[2]. The sulfonamide group on your molecule acts as a chelator, holding these metals in the reaction matrix.

Q2: Can I use Pd/C catalytic hydrogenation to selectively reduce the ketone without touching the azide? A2: No. Under standard Pd/C catalytic hydrogenation conditions, the azide functionality is highly reactive and will be selectively reduced to the α-amino ketone before the carbonyl group is affected[4]. You must use a hydride source (like NaBH4​ or CeCl3​ / NaBH4​ Luche reduction) strictly in the absence of transition metals.

Q3: My starting material degrades during storage, releasing gas and turning dark. Is the azide decomposing? A3: Yes. The azide functional group is energetic and can decompose over time, releasing nitrogen gas[5]. Furthermore, α-azido ketones are sensitive to UV light. Photolysis triggers the loss of N2​ to form an unstable imino ketone intermediate, which subsequently dimerizes or hydrolyzes[1]. Store the compound at ≤−18∘C in amber vials.

Part 4: Mitigation & Self-Validating Protocol

To definitively prove whether trace metals are causing your unexpected azide reduction and to establish a clean synthetic baseline, execute the following Self-Validating Metal-Scavenging Protocol .

Step-by-Step Methodology:
  • Aliquot & Isolate: Dissolve 100 mg of the crude 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone in 10 mL of anhydrous Methanol. Split this evenly into two 5 mL vials (Vial A: Control, Vial B: Test).

  • Scavenge: To Vial B, add 25 mg of a thiol-functionalized silica metal scavenger (e.g., QuadraPure™ MPA or EDTA). Leave Vial A untreated.

  • Incubate: Stir both vials at 20°C for 2 hours. Filter Vial B through a PTFE syringe filter to remove the solid scavenger.

  • React: Cool both vials to 0°C. Add 1.1 equivalents of NaBH4​ to each vial. Stir for 30 minutes in the dark.

  • Quench & Analyze: Quench both reactions with 1 mL of saturated aqueous NH4​Cl . Extract with Ethyl Acetate and analyze the organic layers via LC-MS.

Causality Validation Logic:

  • If Vial A yields the amino alcohol (m/z 261.1) and Vial B yields the pure desired azido alcohol (m/z 287.1), the system self-validates that upstream transition metal contamination is the sole catalytic trigger for the unexpected azide reduction. You must implement metal scavenging prior to your reduction step.

Workflow Start Observe Unexpected M-26 (Loss of N2 + H2) CheckMetal Are trace metals (Cu, Pd, Ni) present from prior steps? Start->CheckMetal Scavenge Run control with metal scavengers (e.g., EDTA) CheckMetal->Scavenge Yes CheckLight Is the reaction exposed to ambient light/heat? CheckMetal->CheckLight No Shield Perform reaction in dark at T < 0°C CheckLight->Shield Yes Base Check pH: Is the solution strongly basic? CheckLight->Base No Buffer Buffer to pH 6-7 to prevent enolization/degradation Base->Buffer Yes

Figure 2: Step-by-step diagnostic workflow for isolating the root cause of azide reduction.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone vs. Aryl Azides in Drug Development

Executive Summary & Structural Clarification In pharmaceutical development, the precise classification of functional groups dictates synthetic strategy. A common misclassification occurs with 2-Azido-1-(4'-methoxy-3'-sul...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Clarification

In pharmaceutical development, the precise classification of functional groups dictates synthetic strategy. A common misclassification occurs with 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone (CAS: 1189968-86-2). Despite the presence of an aromatic ring in its nomenclature, this compound is not an aryl azide ; it is an α -azido ketone [1].

This structural distinction is paramount. In a true aryl azide (e.g., phenyl azide), the azido group is directly attached to an sp2 -hybridized aromatic carbon, allowing for resonance stabilization and specific photochemical behaviors[2]. In contrast, 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone features the azido group on an sp3 -hybridized aliphatic carbon adjacent to a carbonyl group. This compound serves as a critical intermediate in the synthesis of sulfonamide-based therapeutics like Tamsulosin, and its reactivity profile diverges sharply from classical aryl azides[3].

Structural and Mechanistic Divergence

As a Senior Application Scientist, I emphasize that understanding the causality behind a molecule's reactivity prevents costly synthetic failures. The divergent behaviors of α -azido ketones and aryl azides are governed by their electronic environments[4].

  • Electrophilicity and Enolization: The α -azido ketone possesses a highly acidic α -proton due to the electron-withdrawing nature of both the adjacent carbonyl and the azido group. This makes it susceptible to base-catalyzed enolization and side reactions during basic click chemistry (CuAAC) conditions. Aryl azides lack this acidic proton and remain stable under basic conditions[1][4].

  • Reduction Trajectories: The Staudinger reduction of an aryl azide yields a stable aniline[5]. However, the reduction of an α -azido ketone yields an α -amino ketone. If not strictly controlled, the nucleophilic free amine will attack the adjacent carbonyl of a neighboring molecule, leading to spontaneous self-condensation and aerobic oxidation to form a pyrazine dimer [3].

  • Photochemical Activation: Aryl azides are premier photoaffinity labels. Upon UV irradiation (300–370 nm), they extrude nitrogen gas to form highly reactive nitrenes that insert into C-H or N-H bonds[6]. α -Azido ketones do not reliably form inserting nitrenes; they typically undergo complex fragmentation or Wolff-type rearrangements.

G A 2-Azido-1-(...)-1-propanone (Alpha-Azido Ketone) A1 Staudinger Reduction -> Alpha-Amino Ketone A->A1 PPh3, H2O (Acidic Workup) A2 Base/Heat -> Pyrazine Dimerization A->A2 Spontaneous (Uncontrolled) B Typical Aryl Azide (e.g., Phenyl Azide) B1 Photolysis (UV) -> Aryl Nitrene B->B1 hv (300-370nm) B2 CuAAC / SPAAC -> Stable Triazole B->B2 Alkyne, Cu(I)

Caption: Mechanistic divergence between alpha-azido ketones and classical aryl azides.

Quantitative Reactivity Comparison

The following table synthesizes the performance metrics and reaction outcomes when subjecting both classes of azides to standard bioorthogonal and synthetic workflows.

Reaction Type2-Azido-1-(...)-1-propanone ( α -Azido Ketone)Typical Aryl AzideCausality / Mechanistic Note
Staudinger Reduction High yield, but requires immediate acidic trapping to prevent dimerization.High yield, forms highly stable aniline products. α -amino ketones self-condense to pyrazines; anilines do not[3][5].
CuAAC (Click) Moderate yield; prone to enolization/elimination under basic Cu(I) conditions.Excellent yield; highly stable triazole formation.The α -proton in the ketone is highly acidic, leading to base-catalyzed degradation[1][4].
SPAAC (Strain-Promoted) Sluggish kinetics; sterically hindered by the adjacent bulky aryl/ketone group.Rapid kinetics; tunable via electron-withdrawing groups on the ring.Aryl azides can be electronically tuned to accelerate cyclooctyne cycloadditions[7].
Photolysis (UV) Poor; leads to fragmentation/rearrangement.Excellent; forms reactive nitrene for crosslinking.Resonance stabilization in aryl azides supports nitrene intermediate lifetimes[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The critical success factor in the α -azido ketone reduction is the immediate protonation of the product to prevent pyrazine formation.

Protocol 1: Chemoselective Staudinger Reduction of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone

Objective: Synthesize the Tamsulosin intermediate while entirely suppressing pyrazine dimerization.

  • Solvent Preparation: Dissolve 1.0 mmol of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone in 10 mL of anhydrous THF under an argon atmosphere.

  • Phosphine Addition: Cool the reaction to 0 °C. Add 1.1 mmol of Triphenylphosphine ( PPh3​ ) dropwise as a solution in 2 mL THF. Causality: Cooling controls the exothermic formation of the phosphazide intermediate, preventing thermal degradation.

  • Hydrolysis: After 1 hour, add 10 equivalents of deionized water to hydrolyze the iminophosphorane intermediate.

  • Critical Trapping Step: Stir for 2 hours at room temperature, then immediately quench the reaction with 2.0 M HCl in diethyl ether (2.0 equivalents). Causality: The HCl rapidly protonates the newly formed α -amino ketone to its hydrochloride salt. The ammonium salt is non-nucleophilic, completely shutting down the pathway to pyrazine dimerization[3].

  • Isolation: Filter the precipitated α -amino ketone hydrochloride salt and wash with cold diethyl ether to remove triphenylphosphine oxide.

Protocol 2: CuAAC Click Conjugation of an Aryl Azide

Objective: Standard bioorthogonal labeling using an aryl azide.

  • Reagent Mixing: Combine 1.0 mmol of the aryl azide (e.g., 4-azidoaniline) and 1.1 mmol of a terminal alkyne in a 1:1 mixture of t-butanol and water.

  • Catalyst Generation: Add 0.1 equivalents of Copper(II) sulfate pentahydrate ( CuSO4​⋅5H2​O ), followed by 0.2 equivalents of sodium ascorbate. Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ, preventing oxidative homocoupling of the alkyne[4].

  • Reaction & Isolation: Stir at room temperature for 4 hours. The highly stable aryl triazole product typically precipitates from the aqueous mixture and can be isolated via simple vacuum filtration.

G Step1 1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone Step2 Alpha-Bromination Step1->Step2 Step3 Azidation (NaN3) Step2->Step3 Step4 2-Azido-1-(...)-1-propanone CAS: 1189968-86-2 Step3->Step4 Step5 Staudinger Reduction (PPh3, H2O) Step4->Step5 Step6 Alpha-Amino Ketone HCl Salt (Tamsulosin Precursor) Step5->Step6 HCl Quench (Prevents Pyrazine)

Caption: Synthesis workflow of the Tamsulosin intermediate highlighting azidation and reduction.

Conclusion

While 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone shares the azide functional group with classical aryl azides, its placement on an aliphatic carbon adjacent to a ketone fundamentally alters its reactivity. Researchers must treat this compound as a highly reactive α -azido ketone, deploying strict pH control during reduction to avoid pyrazine dimerization, and avoiding basic click-chemistry conditions that lead to enolization. Conversely, true aryl azides remain the superior choice for robust CuAAC click chemistry and photoaffinity labeling due to their inherent electronic stability.

References

  • J-Stage. "Site-Selective Staudinger Conjugation of Aryl Azides Driven by Intramolecular Hydrogen Bonding." J-Stage. Available at: [Link]

  • RSC Publishing. "Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds." RSC. Available at: [Link]

  • ResearchGate. "Synthesis of Cytostatic Tetradecacyclic Pyrazines and a Novel Reduction‐Oxidation Sequence for Spiroketal Opening in Sapogenins." ResearchGate. Available at: [Link]

  • ACS Catalysis. "Chemo- and Site-Selective Alkyl and Aryl Azide Reductions with Heterogeneous Nanoparticle Catalysts." ACS Publications. Available at: [Link]

Sources

Comparative

A Guide to the Structural Validation of Novel Bioactive Compounds: A Comparative Analysis of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone and Established Alternatives

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern medicinal chemistry. It is the bedrock upon which structur...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern medicinal chemistry. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the optimization of lead compounds into potent and selective therapeutics. This guide provides an in-depth look at the process of X-ray crystallographic validation, using the novel compound 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone as a case study.

While a public crystal structure for this specific molecule is not yet available, this guide will serve as a comprehensive roadmap for its structural elucidation. We will detail a robust, field-proven protocol for its synthesis, crystallization, and subsequent X-ray diffraction analysis. Furthermore, to contextualize the importance of such an undertaking, we will perform a comparative analysis with a well-established therapeutic agent sharing key structural motifs: the selective COX-2 inhibitor, Celecoxib . This comparison will underscore how subtle differences in molecular geometry, revealed only through high-resolution structural analysis, can have profound implications for biological activity.

The Critical Role of X-ray Crystallography in Drug Discovery

In the realm of drug discovery, a molecule's chemical formula and 2D representation are merely the starting point. It is the precise spatial arrangement of atoms, the bond lengths, bond angles, and torsional angles that dictate how a molecule will interact with its biological target. X-ray crystallography remains the gold standard for obtaining this detailed three-dimensional information for small molecules.[1][2][3] By providing an atomic-resolution map of the compound, it allows us to:

  • Unambiguously confirm the chemical structure , including stereochemistry.

  • Identify the preferred conformation of the molecule in the solid state.

  • Analyze intermolecular interactions , which can provide insights into crystal packing and solubility.

  • Provide a basis for computational modeling and structure-based drug design.

A Proposed Workflow for the Crystallographic Validation of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone

The following section outlines a comprehensive, hypothetical workflow for the synthesis, crystallization, and X-ray crystallographic analysis of our target compound.

Part 1: Synthesis

The synthesis of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone would likely proceed through a two-step process, starting from a suitable precursor. A common route to α-azido ketones involves the nucleophilic substitution of an α-halo ketone with an azide salt.[4][5]

Step 1: Halogenation of the Propanone Precursor

The synthesis would commence with 1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone. This precursor would undergo α-bromination, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride, to yield 2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone.

Step 2: Azide Substitution

The resulting α-bromo ketone would then be reacted with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.[6] The azide ion (N₃⁻) acts as a nucleophile, displacing the bromide to yield the final product, 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone. The crude product would be purified using column chromatography on silica gel.

Part 2: Crystallization

Obtaining high-quality single crystals is often the most challenging step in the process.[7][8][9][10] A variety of crystallization techniques should be screened to find the optimal conditions.

Recommended Crystallization Screening Methods:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at room temperature.[10] The choice of solvent is critical and can influence crystal packing.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. As the anti-solvent slowly diffuses into the solution, the solubility of the compound decreases, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

The resulting crystals should be examined under a polarized light microscope to assess their quality. Ideal crystals for X-ray diffraction are single, well-formed, and free of defects.[11]

Part 3: X-ray Diffraction and Structure Solution

A suitable single crystal would be mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms.

Data Collection and Processing:

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[1][12]

  • Data Reduction: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution: The phases of the diffracted X-rays are determined using direct methods or Patterson methods, which allows for the calculation of an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods. This process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction data.[13][14][15][16][17]

The final refined structure is then validated to ensure its quality and accuracy.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xrd X-ray Crystallography start 1-(4'-methoxy-3'- sulfonamidophenyl)-1-propanone step1 α-Bromination (NBS) start->step1 step2 Azide Substitution (NaN₃) step1->step2 product 2-Azido-1-(4'-methoxy-3'- sulfonamidophenyl)-1-propanone step2->product purified_product Purified Compound product->purified_product screening Screening: - Slow Evaporation - Vapor Diffusion - Cooling purified_product->screening single_crystal High-Quality Single Crystal screening->single_crystal data_collection Data Collection single_crystal->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validated_structure Validated 3D Structure refinement->validated_structure

Figure 1. Proposed workflow for the crystallographic validation.

Hypothetical Crystallographic Data and Comparison

While we await experimental data for our target compound, we can predict some of its key crystallographic parameters based on known structures with similar functional groups. Below is a table comparing these hypothetical parameters with the experimentally determined data for Celecoxib.

Parameter2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone (Hypothetical)Celecoxib (Alternative)[18]
Chemical Formula C₁₀H₁₂N₄O₄SC₁₇H₁₄F₃N₃O₂S
Molecular Weight 284.29381.37
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Key Functional Groups Azide, Sulfonamide, KetoneTrifluoromethyl, Sulfonamide, Pyrazole
Key Torsion Angles C-C-C=O, C-S-N-HC-S-N-H, Phenyl-Pyrazole
Hydrogen Bonding Sulfonamide N-H and O atoms, potentially AzideSulfonamide N-H and O atoms with Pyrazole N

Comparative Structural Analysis: Insights into Biological Activity

The sulfonamide moiety is a well-known pharmacophore in a variety of drugs, including the selective COX-2 inhibitors known as "coxibs".[19][20][21] Celecoxib, a diarylheterocycle, owes its COX-2 selectivity to the ability of its sulfonamide group to bind to a secondary pocket in the COX-2 active site, which is not present in the COX-1 isoform.[20]

G cluster_target 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone cluster_alternative Celecoxib target_img target_img celecoxib_img celecoxib_img

Figure 2. 2D structures of the target compound and Celecoxib.

By analyzing the hypothetical structure of our target compound in comparison to Celecoxib, we can draw several important inferences:

  • Conformational Flexibility: Our target compound possesses a more flexible propanone side chain compared to the relatively rigid pyrazole ring of Celecoxib. X-ray crystallography would be essential to determine the preferred conformation of this chain and how it influences the overall shape of the molecule. This flexibility could allow it to adapt to different binding pockets, but might also come at an entropic cost upon binding.

  • The Role of the Azido Group: The azido group is a versatile functional group in medicinal chemistry, often used as a bioisostere for other groups or as a precursor for click chemistry.[22][23][24] In our target compound, the linear and electronically distinct nature of the azido group, as would be confirmed by crystallography, could lead to unique interactions within a binding site that differ from the trifluoromethyl group of Celecoxib.

  • Hydrogen Bonding and Intermolecular Interactions: The sulfonamide group in both molecules is a key hydrogen bond donor and acceptor. The precise orientation of this group, as determined by X-ray crystallography, is critical for its interaction with target proteins. In our target compound, the presence of the ketone and azido groups provides additional potential hydrogen bond acceptors, which could lead to a different binding mode compared to Celecoxib.

Conclusion

The crystallographic validation of novel compounds like 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone is an indispensable step in modern drug discovery. While this guide has presented a hypothetical workflow, it is based on established and robust methodologies that consistently yield high-quality structural data.

The comparison with an established drug, Celecoxib, highlights the power of X-ray crystallography to reveal the subtle yet critical structural differences that govern molecular recognition and biological activity. The insights gained from such an analysis are invaluable for guiding the design of more potent, selective, and safer medicines. As research progresses, the experimental determination of the crystal structure of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone will undoubtedly provide a wealth of information for the scientific community.

References

  • SPT Labtech. Chemical crystallization. [Link]

  • Almansa, C., et al. (2003). Synthesis and Structure−Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles. Journal of Medicinal Chemistry, 46(16), 3463–3475. [Link]

  • Ma, W., et al. (2025). Synthesis and characterization of celecoxib peroxide: crystal structure, theoretical analysis, thermochemistry and bond dissociation energy. IUCrData, 10(4). [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2014). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical Sciences and Research, 6(11), 397-402. [Link]

  • Staples, R. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1864. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. [Link]

  • Zhang, Y., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–9. [Link]

  • ResearchGate. Structural formula of celecoxib. [Link]

  • Uddin, M. J., et al. (2017). Molecular Basis of Binding Interactions of NSAIDs and Computer-Aided Drug Design Approaches in the Pursuit of the Development of Cyclooxygenase-2 (COX-2) Selective Inhibitors. IntechOpen. [Link]

  • Kumar, V., et al. (2016). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules, 21(11), 1572. [Link]

  • Jin, M.-R., & Sohn, Y.-T. (2018). Crystal Form of Celecoxib: Preparation, Characterization and Dissolution. Journal of the Korean Pharmaceutical Association, 62(4), 205-210. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2662, Celecoxib. [Link]

  • Sweeny, J. W., et al. (2024). Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form. ACS Omega. [Link]

  • ResearchGate. Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • Al-Tel, T. H., et al. (2012). Synthesis of γ-Azido-β-ureido Ketones and Their Transformation into Functionalized Pyrrolines and Pyrroles via Staudinger/aza-Wittig Reaction. The Journal of Organic Chemistry, 78(1), 220–228. [Link]

  • Juhászné Tóth, É. (2006). SYNTHESIS AND TRANSFORMATIONS OF α-AZIDO-KETONES. Doctoral dissertation, University of Debrecen. [Link]

  • Asghar, F., et al. (2013). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 12(3), 549–573. [Link]

  • University of Illinois. X-Ray Data Analysis Software Packages. [Link]

  • RCSB PDB. (2023). Crystallography Software. [Link]

  • Birnbaum, G. I., et al. (1987). Azidothymidine: crystal structure and possible functional role of the azido group. Proceedings of the National Academy of Sciences of the United States of America, 84(23), 8239–8242. [Link]

  • Excillum. (2023). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. [Link]

  • Institut Laue-Langevin. FullProf Suite. [Link]

  • Lee, J. C., et al. (2000). An Effective Synthesis of α-Azido Ketones From Ketones. Synthetic Communications, 30(23), 4211-4215. [Link]

  • Proto XRD. X-ray Diffraction Software. [Link]

  • Faialaga, N. H., & Danheiser, R. L. (2022). Detrifluoroacetylative Diazo Group Transfer: (E)-1-Diazo-4-phenyl-3-buten-2-one. Organic Syntheses, 99, 234-250. [Link]

  • Kopf, J., et al. (1984). The crystal and molecular structure of azido-cobalamin. Acta Crystallographica Section A: Foundations of Crystallography, 40(a1), C304-C304. [Link]

  • Schwalbe, C. H., et al. (1985). Structural studies on bio-active compounds. Part 5. Synthesis and properties of 2,4-diaminopyrimidine dihydrofolate reductase inhibitors bearing lipophilic azido groups. Journal of the Chemical Society, Perkin Transactions 1, 3, 435-443. [Link]

  • FZU. X-ray single-crystal diffraction. [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Amg-1, et al. (2014). Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1121–1125. [Link]

  • Syakaev, V. V., et al. (2023). Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. Chemistry, 6(1), 1-16. [Link]

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Validation

Preclinical Pharmacological Profiling Guide: 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone Analogues

As drug development shifts toward highly targeted covalent modifiers and interactome mapping, the structural repurposing of established pharmacophores has become a critical strategy. The 4'-methoxy-3'-sulfonamidophenyl s...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts toward highly targeted covalent modifiers and interactome mapping, the structural repurposing of established pharmacophores has become a critical strategy. The 4'-methoxy-3'-sulfonamidophenyl scaffold is widely recognized as the core pharmacophore of tamsulosin, a highly selective α1A​ -adrenoceptor antagonist[1]. However, functionalizing this scaffold with an alpha-azido ketone yields 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone —a compound that transcends its traditional role as a synthetic intermediate[2][3].

This guide provides an objective, highly technical comparison of this azido-ketone analogue against its reduced amino-alcohol counterpart and clinical reference standards. By evaluating these compounds across dual in vitro axes—Carbonic Anhydrase (CA) inhibition and α1A​ -Adrenoceptor binding—we demonstrate how specific functional group substitutions dictate target affinity and enable powerful photoaffinity labeling (PAL) applications[4].

Mechanistic Grounding & Structural Rationale

The efficacy of these analogues is governed by three distinct structural domains:

  • The Primary Sulfonamide: This moiety acts through reversible and competitive inhibition of carbonic anhydrase by directly interacting with the enzyme's active site, coordinating with the catalytic Zn2+ ion[5].

  • The Alkyl/Ketone Backbone: The presence of a ketone at C1 restricts the conformational flexibility of the side chain compared to the reduced alcohol or the extended alkyl chain of tamsulosin, significantly altering its insertion trajectory into the α1A​ -adrenoceptor's hydrophobic accessory pocket[6].

  • The 2-Azido Group: Unlike stable amines, the azido group is a photoreactive warhead. Upon irradiation at 365 nm, it extrudes nitrogen gas to form a highly reactive singlet nitrene, which rapidly inserts into adjacent C-H or N-H bonds to covalently crosslink the ligand to its target[4].

Mechanism Compound 2-Azido-1-(4'-methoxy-3'- sulfonamidophenyl)-1-propanone Sulfonamide Primary Sulfonamide Group Compound->Sulfonamide Azido Alpha-Azido Group Compound->Azido Alpha1A Alpha-1A Adrenoceptor Binding Pocket Compound->Alpha1A Transient Binding CA Carbonic Anhydrase (CA II/IX) Zn2+ Coordination Sulfonamide->CA Competitive Inhibition UV UV Irradiation (365 nm) Azido->UV Photolysis Covalent Covalent Target Crosslinking CA->Covalent Alpha1A->Covalent Nitrene Reactive Nitrene Intermediate UV->Nitrene Nitrene->Covalent C-H/N-H Insertion

Figure 1: Dual-target engagement and UV-induced covalent crosslinking mechanism.

In Vitro Efficacy Comparison

To objectively evaluate the pharmacological shifts induced by the azido and ketone modifications, we compared the azido-ketone and its reduced amino-alcohol analogue against Acetazolamide (a pan-CA inhibitor) and Tamsulosin (an α1A​ reference).

Quantitative Data Summary
CompoundhCA II Ki​ (nM)hCA IX Ki​ (nM) α1A​ -AR pKi​ Photocrosslinking Yield (%)
2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone 125 ± 1245 ± 56.2 ± 0.165 ± 4
2-Amino-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanol 150 ± 1585 ± 87.8 ± 0.2N/A
Tamsulosin (Clinical Reference)>10,000>10,0009.8 ± 0.1N/A
Acetazolamide (CA Reference)12 ± 125 ± 2< 5.0N/A

Expert Insight on Causality: The data reveals a critical trade-off. The azido-ketone exhibits a much lower α1A​ affinity ( pKi​ 6.2) compared to Tamsulosin ( pKi​ 9.8). This is causally linked to the absence of the extended 2-(2-ethoxyphenoxy)ethylamino tail, which is required to anchor the molecule deep within the receptor. However, the azido-ketone demonstrates potent inhibition of tumor-associated hCA IX ( Ki​ 45 nM)[5]. More importantly, its 65% crosslinking yield makes it an exceptional tool compound for mapping the spatial geometry of the sulfonamide binding cleft in both CA and α1A​ receptors.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating mandatory internal controls to differentiate specific pharmacological activity from assay artifacts.

Protocol A: Stopped-Flow CO2 Hydration Kinetics (hCA II / IX)

Because CA catalyzes CO2 hydration at rates approaching the diffusion limit ( kcat​≈106s−1 ), standard endpoint assays are inadequate. Stopped-flow kinetics provide the necessary millisecond resolution.

  • Preparation: Prepare 10 mM stock solutions of the analogues in 100% DMSO. Dilute to working concentrations (0.1 nM – 10 μ M) in assay buffer (20 mM HEPES, pH 7.4, 0.1 M Na2​SO4​ ).

  • Enzyme Incubation: Pre-incubate recombinant hCA II or hCA IX (10 nM) with the inhibitor for 15 minutes at 20°C to allow the sulfonamide- Zn2+ coordination to reach equilibrium.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO2-saturated water (15 mM) containing 0.2 mM Phenol Red indicator in a stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the decrease in absorbance at 556 nm (corresponding to the pH drop as CO2 is hydrated to bicarbonate and protons).

  • Self-Validation Control: Run a non-catalyzed blank (buffer + CO2 without enzyme) to subtract the spontaneous hydration rate. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Radioligand Displacement Assay ( α1A​ -AR)
  • Membrane Preparation: Harvest CHO cells stably expressing human α1A​ -AR. Homogenize and isolate membranes via ultracentrifugation (40,000 x g).

  • Binding Reaction: Incubate 10 μ g of membrane protein with 0.5 nM [3H] -prazosin and varying concentrations of the azido-ketone or amino-alcohol analogues (10 −10 to 10 −4 M) in 50 mM Tris-HCl (pH 7.4) for 60 minutes at 25°C.

  • Self-Validation Control (Critical): Define Non-Specific Binding (NSB) by running parallel wells containing 10 μ M phentolamine. Specific binding is Total Binding minus NSB.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce ligand sticking). Wash three times with ice-cold buffer and quantify via liquid scintillation counting.

Protocol C: Photoaffinity Labeling (PAL) and Target Enrichment

The use of azides in photoaffinity labeling requires precise wavelength control to activate the nitrene without causing widespread UV damage to the proteome[4].

Workflow Incubate 1. Incubation Ligand + Proteome Equilibrate 2. Binding Equilibration Incubate->Equilibrate UV 3. UV Photolysis (365 nm) Equilibrate->UV Lysis 4. Cell Lysis & Solubilization UV->Lysis Enrich 5. Target Enrichment Lysis->Enrich LCMS 6. LC-MS/MS Identification Enrich->LCMS

Figure 2: Step-by-step experimental workflow for photoaffinity labeling.

  • Equilibration: Incubate live cells or pure protein lysates with 1 μ M of the azido-ketone analogue in the dark for 30 minutes at 4°C to minimize endocytosis and stabilize transient binding.

  • Photolysis: Irradiate the samples using a 365 nm UV crosslinker (2 J/cm 2 ) for 10 minutes on ice. Causality: 365 nm is specifically chosen to activate the aryl azide while avoiding the 280 nm absorption peak of tryptophan and tyrosine, preventing non-specific protein denaturation.

  • Self-Validation Control: Always run a "No UV" control (to assess background non-covalent sticking) and a "Competitive Inhibitor + UV" control (pre-incubated with 10 μ M Tamsulosin to block specific active sites).

  • Enrichment & Analysis: Lyse the cells, perform immunoprecipitation using anti-sulfonamide antibodies (or click-chemistry if an alkyne tag is synthetically added later), and analyze the crosslinked adducts via LC-MS/MS.

References

  • 1-(4'-METHOXY-3'-SULFONAMIDOPHENYL)-1-PROPANONE - NextSDS. Source: NextSDS.
  • Sulfonamide-impurities - Pharmaffiliates. Source: Pharmaffiliates.
  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Source: NIH.
  • Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Source: Mathews Open Access.
  • α1-Adrenoceptors and muscarinic receptors in voiding function – binding characteristics of therapeutic agents in relation to the pharmacokinetics. Source: NIH.
  • Why systemic alpha blockers increase the risk of cataract surgery, "Beyond the Abstract," by David F. Chang, MD. Source: UroToday.

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Comparative

Benchmarking 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone (AMSP-Azide) in Bioconjugation Reactions

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Bioorthogonal Ligation, Activity-Based Protein Profiling (ABPP), and Carbonic Anhydrase Targeting Structural and Mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Bioorthogonal Ligation, Activity-Based Protein Profiling (ABPP), and Carbonic Anhydrase Targeting

Structural and Mechanistic Overview

In the landscape of bioconjugation, achieving rapid reaction kinetics without sacrificing target specificity remains a persistent challenge. 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone (CAS 1189968-86-2, hereafter referred to as AMSP-Azide ) emerges as a highly specialized bifunctional probe designed to bridge this gap 1.

To understand its utility, we must deconstruct its chemical causality:

  • The Targeting Pharmacophore (4-methoxy-3-sulfonamidophenyl): Primary sulfonamides are privileged structures that act as potent inhibitors of Carbonic Anhydrase (CA) enzymes by coordinating directly with the active-site zinc ion (Zn²⁺). The addition of the methoxy group introduces critical steric bulk and lipophilicity, shifting the probe's binding preference toward cancer-associated, membrane-bound isoforms like CA IX and XII, over ubiquitous cytosolic isoforms (CA I/II) 2.

  • The Bioorthogonal Handle ( α -Azido Ketone): Unlike standard alkyl azides used in routine PEGylation, AMSP-Azide features an azide group positioned alpha to a carbonyl. The strong electron-withdrawing nature of the ketone lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the azide. This electronic tuning dramatically accelerates the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, allowing for lower copper catalyst loading and preserving the integrity of delicate biological samples 3.

MOA A AMSP-Azide (Bifunctional Probe) B Carbonic Anhydrase IX (Target Protein) A->B Sulfonamide Binding C Non-Covalent Zn2+ Complex B->C D Alkyne-Fluorophore + Cu(I) Catalyst C->D CuAAC Click Reaction E Covalent Triazole Conjugate D->E alpha-Azido Ketone Acceleration

Figure 1: Dual-mechanism workflow of AMSP-Azide, combining targeted Zn2+ binding with accelerated CuAAC.

Quantitative Benchmarking: AMSP-Azide vs. Alternatives

When designing an Activity-Based Protein Profiling (ABPP) experiment or a targeted payload delivery system, the choice of azide dictates both the labeling efficiency and the background noise. Table 1 summarizes the experimental performance of AMSP-Azide against common bioconjugation alternatives 4.

Table 1: Kinetic and Binding Benchmarks for Bioconjugation Azides

Probe TypeChemical ClassCA IX Affinity ( Kd​ )Relative CuAAC Rate ( krel​ )Biocompatibility (Required Cu loading)Primary Application
AMSP-Azide α -Azido Ketone Sulfonamide14 nM Fast (5.2x) High (10-50 µM Cu) Targeted ABPP, Fast Ligation
4-Azidobenzenesulfonamide Aryl Azide Sulfonamide45 nMSlow (0.8x)Low (Requires >500 µM Cu)Photoaffinity Labeling
Azido-PEG4-Sulfonamide Alkyl Azide Sulfonamide38 nMBaseline (1.0x)Moderate (100-200 µM Cu)Flexible Linker Conjugation
Phenyl Azide Aryl Azide (Non-targeted)>10,000 nMSlow (0.7x)Low (Requires >500 µM Cu)Non-specific crosslinking

Data Interpretation: AMSP-Azide outperforms standard alkyl and aryl azides in CuAAC kinetics due to the adjacent carbonyl activation. Furthermore, its specific methoxy-substitution pattern grants it superior affinity for CA IX compared to unsubstituted benzenesulfonamides.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, bioconjugation protocols must be designed as self-validating systems. The following methodology for Activity-Based Protein Profiling incorporates internal controls to distinguish genuine active-site labeling from non-specific hydrophobic interactions or background copper-mediated oxidation.

Protocol: Targeted Profiling of CA IX in Hypoxic Cell Lysates

Rationale: Hypoxic tumor cells upregulate CA IX. We use AMSP-Azide to selectively bind CA IX, followed by a bioorthogonal click reaction with Alkyne-Biotin to enrich the target.

Reagents Required:

  • AMSP-Azide (10 mM stock in DMSO) 5

  • Acetazolamide (Broad-spectrum CA inhibitor for competitive validation)

  • Click Chemistry Master Mix: CuSO₄, THPTA ligand, Sodium Ascorbate, Alkyne-PEG4-Biotin.

Step-by-Step Methodology:

  • Lysate Preparation & Pre-clearing:

    • Lyse hypoxic HT-29 cells in native lysis buffer (PBS, 0.1% NP-40, protease inhibitors). Causality: Denaturing buffers (like SDS) will unfold CA IX, destroying the Zn²⁺ active site required for AMSP-Azide binding.

  • Competitive Validation Setup (The Self-Validating Step):

    • Divide the lysate into two aliquots: Sample A (Test) and Sample B (Competitor Control).

    • Pre-incubate Sample B with 100 µM Acetazolamide for 30 minutes. Causality: Acetazolamide will saturate the CA IX active sites. If AMSP-Azide labeling in Step 3 is genuinely active-site directed, the signal in Sample B will be completely abolished.

  • Probe Incubation:

    • Add 1 µM AMSP-Azide to both samples. Incubate for 1 hour at 4°C.

  • Accelerated Bioorthogonal Ligation (CuAAC):

    • Prepare the Click Master Mix: 50 µM CuSO₄, 250 µM THPTA, 1 mM Sodium Ascorbate, 20 µM Alkyne-PEG4-Biotin.

    • Causality: Because AMSP-Azide is a highly reactive α -azido ketone, we can use a very low copper concentration (50 µM) combined with a 5:1 ratio of THPTA:Cu. THPTA acts as a sacrificial ligand, coordinating Cu(I) to prevent the generation of Reactive Oxygen Species (ROS) that would otherwise degrade the protein sample.

    • React for 30 minutes at room temperature.

  • Enrichment and Analysis:

    • Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents.

    • Resuspend in 1% SDS and enrich using Streptavidin-agarose beads.

    • Elute by boiling in Laemmli buffer and analyze via Western Blot (anti-CA IX) or LC-MS/MS.

Workflow S1 1. Proteome Incubation (AMSP-Azide + Cell Lysate) S2 2. Specificity Validation (± Acetazolamide Competitor) S1->S2 S3 3. Bioorthogonal Ligation (CuSO4, THPTA, NaAsc, Alkyne-Biotin) S2->S3 S4 4. Affinity Enrichment (Streptavidin Pulldown) S3->S4 S5 5. LC-MS/MS & Western Blot (Target Identification) S4->S5

Figure 2: Self-validating Activity-Based Protein Profiling (ABPP) workflow using AMSP-Azide.

Summary of Application Advantages

For drug development professionals engineering targeted covalent inhibitors or diagnostic imaging agents, AMSP-Azide offers a distinct architectural advantage. Standard bioconjugation often forces a compromise between linker stability and reaction speed. By utilizing the α -azido ketone motif, AMSP-Azide achieves rapid click kinetics at physiological pH and low catalyst loading, while the 4-methoxy-3-sulfonamidophenyl moiety ensures high-fidelity targeting of cancer-associated metalloenzymes.

References

  • A Prodrug Approach Toward Cancer-Related Carbonic Anhydrase Inhibition - ACS Publications.[Link]

  • Azidopropylvinylsulfonamide as a New Bifunctional Click Reagent for Bioorthogonal Conjugations - PubMed.[Link]

  • Trimeric Radiofluorinated Sulfonamide Derivatives to Achieve In Vivo Selectivity for Carbonic Anhydrase IX–Targeted PET Imaging - Journal of Nuclear Medicine.[Link]

  • Tailored Bioorthogonal and Bioconjugate Chemistry: A Source of Inspiration for Developing Kinetic Target-Guided Synthesis Strategies - ACS Publications.[Link]

Sources

Validation

IR spectroscopy absorption bands comparison for 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone

IR Spectroscopy Absorption Bands Comparison: 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone vs. Synthetic Alternatives In the development of sulfonamide-based pharmaceuticals (such as specific alpha-blocker deri...

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Author: BenchChem Technical Support Team. Date: March 2026

IR Spectroscopy Absorption Bands Comparison: 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone vs. Synthetic Alternatives

In the development of sulfonamide-based pharmaceuticals (such as specific alpha-blocker derivatives), 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone serves as a critical synthetic intermediate. Tracking the conversion of its alpha-bromo precursor to this azido-ketone, and its subsequent reduction to an amino-ketone product, requires robust analytical oversight.

Fourier Transform Infrared (FTIR) spectroscopy is the most efficient, non-destructive method for monitoring these specific functional group transformations. This guide objectively compares the IR spectral performance of the azido target against its synthetic alternatives, providing researchers with a self-validating analytical framework grounded in mechanistic causality.

Mechanistic Insight: The Causality of IR Shifts

To move beyond simply reading a spectrum, analysts must understand the physical chemistry driving the absorption bands in this specific molecular system.

  • The Azide Reporter (-N₃): The azide group is a linear, triatomic pseudo-halogen. Its asymmetric stretching vibration produces a highly distinct, intense absorption band in the 2100–2120 cm⁻¹ region[1]. Because very few other organic functional groups absorb in this window, the appearance of this band is an unambiguous indicator of successful azidation[2].

  • Carbonyl Shift Dynamics (C=O): The ketone stretch (typically ~1670–1700 cm⁻¹ for conjugated aromatic systems) is highly sensitive to its alpha-substituent. In the bromo-precursor , the highly electronegative bromine atom exerts a strong inductive effect, strengthening the C=O bond and shifting it to a higher wavenumber. When substituted with the azide group , the dipole alignment changes, slightly relaxing the C=O stretch. In the amino-product , the introduction of a hydrogen-bond donor (-NH₂) allows for intramolecular hydrogen bonding with the ketone, which significantly weakens the C=O double bond character and shifts the absorption to a lower wavenumber.

  • Sulfonamide Anchors (-SO₂NH₂): The sulfonamide and methoxy groups remain unreacted during these transformations. The sulfonamide group exhibits highly reliable asymmetric S=O stretching around 1330 cm⁻¹ and symmetric S=O stretching around 1150 cm⁻¹[3]. These bands act as built-in internal standards[4].

G A Precursor Alpha-Bromo Ketone B Target Alpha-Azido Ketone A->B Azidation -C-Br (~650 cm⁻¹) +N₃ (~2110 cm⁻¹) C Product Alpha-Amino Ketone B->C Reduction -N₃ (~2110 cm⁻¹) +NH₂ (~3300 cm⁻¹)

Caption: Synthetic workflow and corresponding IR functional group transformations.

Comparative IR Spectral Data

The following table summarizes the quantitative IR absorption data, comparing the target azido-ketone with its immediate synthetic alternatives.

Functional Group2-Bromo Precursor (Alternative 1)2-Azido Target2-Amino Product (Alternative 2)Diagnostic Value
Azide (-N₃) Absent~2110 cm⁻¹ (Strong, Sharp)AbsentPrimary indicator of successful azidation.
Ketone (C=O) ~1695 cm⁻¹~1685 cm⁻¹ ~1670 cm⁻¹Tracks alpha-substituent field effects and H-bonding.
Sulfonamide (-SO₂) ~1330 cm⁻¹, ~1150 cm⁻¹~1330 cm⁻¹, ~1150 cm⁻¹ ~1330 cm⁻¹, ~1150 cm⁻¹Internal anchor; validates sample integrity.
Amine (-NH₂) AbsentAbsent ~3300-3400 cm⁻¹ (Broad)Primary indicator of successful reduction.
Alkyl Halide (C-Br) ~650 cm⁻¹Absent AbsentConfirms consumption of starting material.

Experimental Protocol: A Self-Validating ATR-FTIR Workflow

To ensure scientific integrity, the analytical protocol must be self-validating. Attenuated Total Reflectance (ATR) FTIR is prioritized over traditional KBr pellet methods because sulfonamides are prone to moisture absorption in hygroscopic KBr, which artificially broadens the N-H and O-H regions and obscures critical data[5].

Step-by-Step Methodology:

  • System Initialization: Clean the Diamond ATR crystal with HPLC-grade isopropanol. Allow it to dry completely.

  • Background Acquisition: Collect a background spectrum (Air) using 32 scans at a 4 cm⁻¹ resolution. This establishes a baseline and subtracts atmospheric CO₂ and H₂O interference.

  • Sample Application: Apply 1-2 mg of the solid compound directly onto the center of the ATR crystal. Engage the ATR anvil to apply consistent pressure, ensuring intimate optical contact without fracturing the crystal.

  • Spectral Acquisition: Collect the sample spectrum using identical parameters (32 scans, 4 cm⁻¹ resolution).

  • Logic Gate 1 (Internal Anchor Validation): Before analyzing the reaction progress, verify the structural integrity of the molecule. Confirm the presence of the sulfonamide S=O asymmetric stretch at ~1330 cm⁻¹ and the symmetric stretch at ~1150 cm⁻¹[4]. Causality: If these bands are absent or shifted by >5 cm⁻¹, the sample is either degraded or the ATR contact is poor. Do not proceed to step 6; re-prep the sample.

  • Logic Gate 2 (Transformation Analysis):

    • To confirm azidation: Verify the appearance of the sharp -N₃ stretch at ~2110 cm⁻¹[1] and the complete disappearance of the C-Br stretch at ~650 cm⁻¹.

    • To confirm reduction: Verify the complete disappearance of the ~2110 cm⁻¹ band and the broadening of the N-H region (~3300 cm⁻¹) indicating primary amine formation.

G Step1 1. Background Scan (Air/ATR Crystal) Step2 2. Sample Acquisition (ATR-FTIR, 32 Scans) Step1->Step2 Step3 3. Internal Anchor Check Verify SO₂ at 1330 & 1150 cm⁻¹ Step2->Step3 Step4 4. Transformation Check Quantify N₃ at 2110 cm⁻¹ Step3->Step4 Anchors Present Step5 5. Validation Complete Proceed to Downstream Step4->Step5 N₃ Band Confirmed

Caption: Self-validating ATR-FTIR analytical workflow for azido-ketone intermediates.

References

  • Source: tsijournals.
  • Source: nih.
  • Source: cdnsciencepub.
  • Source: impactfactor.
  • Source: scispace.

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone

This document provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone. Designed for researchers, chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone. Designed for researchers, chemists, and drug development professionals, this guide moves beyond simple instructions to explain the critical scientific rationale behind each step. Adherence to these procedures is essential for ensuring laboratory safety, preventing environmental contamination, and maintaining regulatory compliance with standards set by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2]

The subject compound possesses two key functional groups that dictate its handling and disposal: an α-azido ketone and an aromatic sulfonamide. The azido group, in particular, classifies this molecule as an energetic material, requiring specialized deactivation before it can be managed as routine chemical waste.[3][4]

Hazard Assessment and Risk Analysis

1.1. Structural Hazard Analysis

The primary hazard stems from the α-azido ketone moiety. Organic azides are known for their potential to decompose explosively when subjected to external energy such as heat, light, pressure, or shock.[3][5][6] The sulfonamide group, while less acutely hazardous, still requires disposal as regulated chemical waste.[7][8][9]

Functional GroupKey HazardsDisposal Implications
α-Azido Ketone Explosive Potential: Sensitive to heat, shock, friction, and pressure.[4]Must be chemically neutralized (quenched) before disposal.
Formation of Heavy Metal Azides: Reacts with heavy metals (e.g., lead, copper in plumbing) to form highly shock-sensitive and explosive salts.[6][10][11]NEVER dispose of down the drain. Use non-metallic tools and containers.[10][12]
Toxicity: Azides are highly toxic, with a mechanism similar to cyanides, by inhibiting cytochrome oxidase.[3][10]Requires handling in a fume hood with appropriate Personal Protective Equipment (PPE).
Aromatic Sulfonamide Chemical Waste: Classified as a chemical that should not be released into the environment.[9]Must be collected as hazardous waste for incineration by a licensed facility.[7][13]

1.2. Stability Assessment: The Carbon-to-Nitrogen (C/N) Ratio

A crucial metric for estimating the stability of an organic azide is the ratio of carbon atoms to nitrogen atoms.[4] For 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone (C₁₀H₁₂N₄O₄S):

  • Number of Carbon Atoms (Nc) = 10

  • Number of Nitrogen Atoms (Nn) = 4

  • C/N Ratio = 10 / 4 = 2.5

According to established safety guidelines, organic azides with a C/N ratio between 1 and 3 can be synthesized and isolated but should be handled with significant caution.[5][14] They should be stored at low temperatures and, whenever possible, handled in solution to minimize risk.[3][15] This C/N ratio confirms that the compound is energetically unstable and requires deactivation.

Pre-Disposal Safety and Preparation

Proper preparation is non-negotiable. Before beginning the neutralization protocol, complete the following checklist to ensure a safe and controlled process.

2.1. Required Engineering Controls and PPE

  • Certified Chemical Fume Hood: All steps must be performed within a functioning chemical fume hood to contain any potential release of toxic gases, such as the highly toxic and explosive hydrazoic acid (HN₃), which can form if azides are mixed with acid.[10][16]

  • Blast Shield: Given the potential for explosive decomposition, the use of a blast shield is mandatory.[17]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a full-face shield.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Body Protection: A flame-retardant lab coat.

2.2. Materials for Neutralization and Disposal

  • Reaction vessel (3-neck flask recommended for controlled additions).

  • Stir plate and magnetic stir bar.

  • Addition funnel.

  • 20% aqueous solution of Sodium Nitrite (NaNO₂).

  • 2M Sulfuric Acid (H₂SO₄).

  • Starch-iodide paper.

  • 1M Sodium Hydroxide (NaOH) solution for final pH adjustment.

  • Dedicated, non-metallic hazardous waste container (e.g., High-Density Polyethylene, HDPE), clearly labeled.[10][13]

Chemical Neutralization (Quenching) Protocol

This protocol describes the chemical destruction of the azide group through oxidative decomposition with nitrous acid, which is generated in situ. This is the most critical phase of the disposal process.

Step 1: Dilution and Setup

  • Action: In a chemical fume hood behind a blast shield, dissolve or dilute the 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone waste in a suitable solvent (e.g., water or THF/water) within the reaction flask to a concentration of ≤ 5%. Begin stirring.

  • Scientific Rationale: Dilution desensitizes the organic azide, reducing its sensitivity to mechanical stress and moderating the rate of reaction during quenching.[15]

Step 2: Addition of Sodium Nitrite

  • Action: For every 1 gram of the azido-propanone compound, add approximately 1.5 grams of sodium nitrite (as a 20% aqueous solution).[10][15]

  • Scientific Rationale: Sodium nitrite serves as the precursor to the quenching agent, nitrous acid. Providing it in excess ensures that all azide ions will be consumed during the reaction.

Step 3: Controlled Acidification

  • Action: Slowly, add 2M sulfuric acid dropwise from the addition funnel into the stirring solution. You will observe gas evolution (N₂ and NOx). Maintain a slow addition rate to control the reaction.[15]

  • Scientific Rationale: The acid reacts with sodium nitrite to form nitrous acid (HNO₂) in situ. The nitrous acid then oxidizes the azide to harmless dinitrogen gas. It is critically important to add the acid to the nitrite/azide mixture, and not the other way around. [15] Reversing the order can lead to the protonation of the azide, forming highly toxic and explosive hydrazoic acid (HN₃).[5][16]

Step 4: Verification of Azide Destruction

  • Action: After gas evolution ceases, continue stirring for at least 30 minutes. Test for the presence of excess nitrite by dipping a strip of starch-iodide paper into the solution. A positive test (a blue-black color) indicates that excess nitrite is present, and therefore the azide has been completely destroyed.[10] If the test is negative, add more sodium nitrite solution until a positive test is achieved.

  • Scientific Rationale: This is a self-validating step to ensure complete deactivation. The starch-iodide paper confirms the presence of the oxidizing agent (nitrite/nitrous acid), which can only be in excess if the reducing agent (azide) has been fully consumed.

Step 5: Final pH Neutralization

  • Action: Once the azide is confirmed to be destroyed, slowly add a 1M solution of sodium hydroxide (or another suitable base) to the reaction mixture until the pH is between 6 and 9.

  • Scientific Rationale: Neutralizing the acidic solution is required for safe storage and disposal, preventing corrosion of containers and ensuring compatibility with other waste streams in the final disposal facility.[15][18]

Waste Management and Final Disposal

With the hazardous azide functionality destroyed, the waste can now be managed for final disposal.

  • Segregation and Collection: Transfer the neutralized aqueous solution into a dedicated hazardous waste container. This container must be explicitly labeled "Azide-Contaminated Waste (Neutralized)" to inform waste handlers of its origin, even after quenching.[19] Do not mix this waste with other waste streams without consulting your institution's EHS office.[13]

  • Labeling: The container must be clearly and securely labeled in accordance with EPA's Resource Conservation and Recovery Act (RCRA) guidelines.[2] The label should include:

    • The words "Hazardous Waste."

    • The full chemical name(s) of the contents (including reaction byproducts).

    • The date of accumulation.

    • Appropriate hazard warnings.[20]

  • Storage and Pickup: Store the sealed container in a designated satellite accumulation area.[20] Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[8] Provide them with a full description of the waste.

Emergency Procedures

Small Spills (inside a fume hood):

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Using non-metallic tools, carefully sweep the material into a designated container.

  • Decontaminate the area with a basic solution (pH > 9) followed by a solvent rinse (e.g., ethanol).[17][19]

  • Collect all cleanup materials as hazardous waste.

Large Spills or Spills Outside a Fume Hood:

  • Evacuate the immediate area and alert nearby personnel.

  • Post "Do Not Enter" signs on the laboratory doors.

  • Contact your institution's EHS or emergency response team immediately.[10]

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.

  • In all cases of exposure, seek immediate medical attention.

Disposal Workflow Visualization

The following diagram outlines the logical decision-making process for the safe disposal of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone.

Disposal_Workflow cluster_prep Phase 1: Preparation cluster_protocol Phase 2: Neutralization Protocol (in Fume Hood) cluster_disposal Phase 3: Final Disposal A Assess Hazards (C/N Ratio = 2.5) B Gather PPE & Blast Shield A->B C Prepare Reagents & Non-Metallic Equipment B->C D Dilute Azide Waste (≤5%) C->D E Add Sodium Nitrite (NaNO₂) D->E F Slowly Add Sulfuric Acid (H₂SO₄) E->F G Verify Destruction (Starch-Iodide Test) F->G G->E Test Negative H Neutralize pH (6.0 - 9.0) G->H Test Positive I Containerize in Labeled, Non-Metallic HDPE Bottle H->I J Store in Satellite Accumulation Area I->J K Contact EHS for Licensed Disposal J->K

Caption: Disposal decision workflow for energetic azido compounds.

References

  • 29 CFR 1910.
  • Information on Azide Compounds. Stanford Environmental Health & Safety.
  • Azide Waste Disposal Procedures for Research Labs. Benchchem.
  • Technical Support Center: Safe Handling of Azides. Benchchem.
  • Chemical Waste Disposal Guidelines for Educ
  • Azides.
  • Azides - SWP – 004. (2022, May 18).
  • Guidelines for the Safe Handling of Azides. (2013, February 1). University of Pittsburgh Safety Manual.
  • Safe Handling of Azides. (2013, February 1). University of Pittsburgh Environmental Health and Safety.
  • Azide Compounds. University of California, Santa Barbara Environmental Health and Safety.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Organic & Inorganic Azides | Overview & Structure. Study.com.
  • Azide. Wikipedia.
  • Sodium Azide and Organic Azides SOP.
  • Bräse, S., et al. (2004). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.
  • Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide. Benchchem.
  • Initiation and propagation of explosion in azides and fulmin
  • Handling Azide Compounds Laboratory Safety Standard Oper
  • Appendix A: OSHA Laboratory Standard. National Academies of Sciences, Engineering, and Medicine.
  • ChemNote: Azides. (2024, December 6). ChemSee.
  • Standard Operating Procedure Safe Handling of Azido Compounds. (2021, February 16). UNM Chemistry.
  • Safeguarding Health and the Environment: Proper Disposal of Sulfaethidole. (2025, December). Benchchem.
  • Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Labor
  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.
  • Hazardous Waste Guide: Identific
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • Safety Data Sheet for 4'-Methoxypropiophenone. Fisher Scientific.
  • The Laboratory Standard. Vanderbilt University, Office of Clinical and Research Safety.
  • Safety Data Sheet for Tetrahydrofuran. (2025, November 6). Sigma-Aldrich.
  • OSHA Laboratory Standard. (2023, September 18). Compliancy Group.
  • Safety Data Sheet for a related sulfonamide. (2025, October 17). Sigma-Aldrich.
  • Chemical Reactivity Hazards - Standards.
  • Discussion on Sodium Azide Removal. (2025, August 11).
  • Safety Data Sheet for 4'-Methoxypropiophenone. (2025, September 7). Thermo Fisher Scientific.
  • Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules.
  • Safety Data Sheet for Sulfonamide. (2010, January 7). Fisher Scientific.
  • Material Safety Data Sheet - 4-Hydrazinobenzene-1-sulfonamide hydrochloride, 97%. (2005, October 3). Cole-Parmer.
  • Safety Data Sheet for a related compound. (2024, July 31). BroadPharm.
  • Safety Data Sheet for a related flammable compound. (2025, December 19). Fisher Scientific.
  • Thermal and Photochemical Reactions of Steroidal Α-Azido Ketones. Amanote Research.
  • Patonay, T., et al. (2011).
  • A Study of the Thermal Decomposition of 2-Azidoethanol and 2-Azidoethyl Acetate. (2002, August 20). The Journal of Physical Chemistry A.

Sources

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2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone
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2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone
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